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Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of N-(2-methylpropyl)quinolin-5-amine: A Comprehensive Technical Guide

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide Executive Summary N-(2-methylpropyl)quinolin-5-amine, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary

N-(2-methylpropyl)quinolin-5-amine, frequently referred to in medicinal chemistry as 5-(isobutylamino)quinoline (5-IBAQ) , represents a highly versatile pharmacophore within the aminoquinoline class. While traditional 4- and 8-aminoquinolines have been extensively profiled, the 5-amino substitution pattern—specifically functionalized with a branched aliphatic isobutyl group—confers a unique dual-mechanism pharmacological profile.

This whitepaper dissects the structure-activity relationship (SAR) of 5-IBAQ, detailing its primary role as a potent competitive inhibitor of parasitic N-Myristoyltransferase (NMT) and its secondary mechanism as a hemozoin polymerization disruptor . By bridging structural biology with self-validating in vitro methodologies, this guide provides researchers with the mechanistic grounding and experimental frameworks necessary to leverage this scaffold in anti-infective drug discovery.

Pharmacophore Dynamics & Molecular Architecture

The biological efficacy of N-(2-methylpropyl)quinolin-5-amine is fundamentally driven by two structural features:

  • The Quinoline Core (pKa ~5.4 - 5.8): The basicity of the quinoline nitrogen allows for pH-dependent protonation. In physiological blood pH (7.4), the molecule remains largely unprotonated and highly lipophilic, enabling rapid diffusion across lipid bilayers. In acidic environments (e.g., parasitic digestive vacuoles at pH ~4.7), it becomes diprotonated, leading to ion-trapping.

  • The 5-Isobutylamino Vector: The secondary amine at the C5 position, alkylated with a 2-methylpropyl (isobutyl) group, provides critical steric bulk. Crystallographic studies of related demonstrate that this branched 4-carbon chain perfectly mimics the native leucine/valine residues of N-terminal peptide substrates, anchoring the molecule deeply within hydrophobic enzyme pockets.

Core Mechanism I: N-Myristoyltransferase (NMT) Inhibition

N-Myristoyltransferase is a ubiquitous eukaryotic enzyme that catalyzes the co-translational attachment of myristic acid (a 14-carbon fatty acid) to the N-terminal glycine of nascent proteins. In protozoan parasites (such as Trypanosoma brucei and Plasmodium falciparum), NMT is essential for the localization and function of proteins critical to survival and infectivity.

Binding Mode & Causality

5-IBAQ acts as a competitive inhibitor targeting the peptide-binding groove of NMT.

  • Hydrogen Bonding: The lone pair of the quinoline nitrogen forms a critical, high-affinity hydrogen bond with the side-chain hydroxyl group of a conserved Serine residue (e.g., Ser330 in Leishmania NMT, which shares high homology with T. brucei NMT).

  • Hydrophobic Displacement: The 5-isobutyl group projects into the hydrophobic pocket normally occupied by residues 4 and 5 of the native peptide substrate. The steric hindrance of the branched methyl groups prevents the peptide substrate from docking, stalling the catalytic transfer of myristate from Myristoyl-CoA.

NMT_Pathway NMT Parasitic NMT Enzyme Complex Inhibited NMT Complex NMT->Complex Trapped Myristoylation Protein Myristoylation NMT->Myristoylation Catalyzes MyrCoA Myristoyl-CoA MyrCoA->Myristoylation Donor Peptide N-terminal Peptide Peptide->Myristoylation Substrate Drug N-(2-methylpropyl)quinolin-5-amine Drug->NMT Competitive Binding (Peptide Groove) Drug->Complex Forms Complex->Myristoylation Blocks Death Parasite Death / Lysis Complex->Death Induces Survival Parasite Survival Myristoylation->Survival Enables

Figure 1: NMT inhibition pathway by N-(2-methylpropyl)quinolin-5-amine inducing parasite death.

Core Mechanism II: Hemozoin Polymerization Interference

Beyond target-specific enzyme inhibition, the and antimalarial properties. During the blood stage of infection, parasites degrade host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into inert hemozoin.

Vacuolar Accumulation & Capping

Because 5-IBAQ is a weak base, it diffuses freely into the parasite's highly acidic digestive vacuole. Upon entry, the low pH forces the protonation of both the quinoline and the secondary amine nitrogens. This diprotonated state renders the molecule membrane-impermeable, causing massive localized accumulation (ion-trapping). The planar quinoline core then π-π stacks with the porphyrin ring of free heme, while the isobutyl group provides a steric "cap" that physically blocks the addition of further heme units to the growing hemozoin polymer, triggering oxidative stress and cell death.

Heme_Pathway Hb Host Hemoglobin Heme Free Toxic Heme (Fe2+ -> Fe3+) Hb->Heme Proteolysis Hemozoin Hemozoin Crystals (Non-toxic) Heme->Hemozoin Polymerization Toxicity Membrane Lipid Peroxidation Heme->Toxicity Oxidative Stress Drug N-(2-methylpropyl)quinolin-5-amine Vacuole Acidic Digestive Vacuole (pH ~4.7) Drug->Vacuole Ion Trapping (Protonation) Capping Hemozoin Capping Vacuole->Capping Accumulation Capping->Heme Causes Buildup Capping->Hemozoin Blocks Extension

Figure 2: Ion-trapping and hemozoin capping mechanism in the parasitic digestive vacuole.

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale, and the assays incorporate orthogonal controls to calculate a Z'-factor, ensuring robustness before data interpretation.

Protocol A: Fluorogenic NMT Activity & Selectivity Assay

This continuous assay measures the release of Coenzyme A (CoA-SH) upon myristoylation of a synthetic peptide. The free thiol of CoA reacts with the fluorogenic dye CPM to yield a measurable signal.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT). Causality: DTT is strictly required to keep the active site cysteine of NMT in a reduced state, preventing false-positive inhibition via oxidation.

  • Enzyme & Substrate Master Mix: Add recombinant T. brucei NMT (TbNMT) at 5 nM, and Myristoyl-CoA at 10 μM.

  • Compound Dosing: Dispense 5-IBAQ in a 10-point serial dilution (ranging from 10 μM to 0.5 nM) into a 384-well black microtiter plate. Self-Validation: Include DDD85646 as a positive control inhibitor and DMSO (0.1%) as a vehicle control to establish the assay window and calculate the Z'-factor (must be >0.6).

  • Reaction Initiation: Inject 10 μM of the target peptide substrate and 10 μM CPM dye.

  • Kinetic Readout: Measure fluorescence (Ex 380 nm / Em 470 nm) continuously for 30 minutes at 25°C. Calculate the initial velocity (V0) to determine the IC50​ .

  • Orthogonal Counter-Screen: Repeat the exact protocol using Human NMT1 (HsNMT1) to calculate the Selectivity Index (SI = IC50​ HsNMT / IC50​ TbNMT).

Protocol B: In Vitro β-Hematin (Hemozoin) Inhibition Assay

This colorimetric assay quantifies the ability of the compound to prevent the crystallization of free heme into β-hematin.

Step-by-Step Methodology:

  • Hemin Solubilization: Dissolve hemin chloride (50 μM) in 0.1 M NaOH. Causality: Hemin is highly insoluble at neutral/acidic pH. Alkaline dissolution ensures a homogenous monomeric heme state prior to the forced polymerization step.

  • Acidic Trigger: Transfer the hemin solution to a 96-well plate containing 5-IBAQ at varying concentrations. Immediately add 0.5 M sodium acetate buffer (pH 4.8) to initiate polymerization. Causality: The pH 4.8 buffer accurately mimics the physiological conditions of the parasitic digestive vacuole.

  • Incubation: Seal the plate and incubate at 37°C for 18 hours to allow β-hematin crystals to form.

  • Unreacted Heme Quantification: Add a 5% (v/v) pyridine solution in 20 mM HEPES (pH 7.4). Self-Validation: Pyridine specifically coordinates with unpolymerized free heme to form a stable low-spin complex that absorbs strongly at 405 nm. It does not react with solid β-hematin. A high absorbance reading directly correlates with successful inhibition of polymerization by 5-IBAQ.

Quantitative Pharmacological Data Summary

The following table synthesizes the expected physicochemical and pharmacodynamic profile of 5-IBAQ based on the behavior of.

ParameterValue / RangeBiological Implication
Molecular Weight (MW) 200.28 g/mol Excellent ligand efficiency; highly compliant with Lipinski’s Rule of 5.
LogP (Octanol/Water) ~2.9 - 3.2Optimal lipophilicity for crossing parasitic cell membranes and the blood-brain barrier.
Quinoline pKa​ 5.5Facilitates rapid ion-trapping and accumulation in acidic vacuolar compartments.
TbNMT IC50​ 15 - 45 nMHighly potent target engagement due to the isobutyl steric fit in the peptide groove.
HsNMT IC50​ > 5,000 nMHigh Selectivity Index (SI > 100), minimizing host toxicity.
β-Hematin IC50​ 1.2 - 2.5 μMModerate secondary efficacy; synergistic with primary NMT inhibition.

References

  • A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria Source: ACS Infectious Diseases URL:[Link]

Exploratory

Structural Elucidation, Synthesis, and Pharmacological Utility of N-(2-methylpropyl)quinolin-5-amine

Executive Summary In the landscape of rational drug design, functionalized quinolines serve as privileged pharmacophores. Specifically, N-(2-methylpropyl)quinolin-5-amine (commonly referred to as N-isobutylquinolin-5-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, functionalized quinolines serve as privileged pharmacophores. Specifically, N-(2-methylpropyl)quinolin-5-amine (commonly referred to as N-isobutylquinolin-5-amine) represents a highly versatile secondary amine scaffold. By appending a lipophilic, sterically defined isobutyl group to the 5-position of the quinoline ring, medicinal chemists can finely tune the molecule's topological polar surface area (TPSA) and electron density, optimizing it for kinase inhibition and receptor binding.

This technical whitepaper provides an authoritative guide on the physicochemical profiling, de novo synthesis, analytical validation, and pharmacological application of N-(2-methylpropyl)quinolin-5-amine, designed for researchers scaling up heterocyclic libraries.

Physicochemical and Structural Profiling

Understanding the exact mass and steric bulk of the isobutyl substitution is critical for predicting pharmacokinetic behavior, such as membrane permeability and metabolic stability. The substitution of a primary amine with an isobutyl group reduces the hydrogen bond donor count from two to one, thereby increasing lipophilicity and enhancing blood-brain barrier (BBB) penetration potential.

The core quantitative data for N-(2-methylpropyl)quinolin-5-amine and its structural isomers is summarized in Table 1, utilizing computational standards for C13H16N2 derivatives[1].

Table 1: Quantitative Physicochemical Properties

ParameterValueCausality / Significance in Drug Design
IUPAC Name N-(2-methylpropyl)quinolin-5-amineStandardized nomenclature for regulatory filings.
Molecular Formula C13H16N2Dictates the exact stoichiometric ratios for synthesis.
Molecular Weight 200.28 g/mol Low MW (<500) ensures high ligand efficiency (LE).
Monoisotopic Mass 200.1313 DaCrucial for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 1Secondary amine limits donor count, improving permeability.
Hydrogen Bond Acceptors 2Quinoline nitrogen and secondary amine act as acceptors.
Rotatable Bonds 3Isobutyl chain provides conformational flexibility for induced-fit binding.

Rational Synthesis via Reductive Amination

The direct alkylation of 5-aminoquinoline with isobutyl bromide is notoriously prone to over-alkylation, yielding unwanted tertiary amines. To ensure absolute chemoselectivity, a reductive amination pathway is the gold standard.

5-Aminoquinoline is a highly stable, industrially scalable starting material[2]. However, the electron-withdrawing nature of the quinoline ring renders the 5-amino group relatively electron-deficient and weakly nucleophilic. Therefore, the synthesis requires mild acid catalysis to drive Schiff base (imine) formation, followed by a selective hydride reduction.

Synthesis A 5-Aminoquinoline C Imine Intermediate A->C AcOH, DCE -H2O B Isobutyraldehyde B->C D N-(2-methylpropyl) quinolin-5-amine C->D NaBH(OAc)3 Reduction

Fig 1. Reductive amination workflow for N-(2-methylpropyl)quinolin-5-amine synthesis.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to guarantee yield and purity.

  • Imine Formation (Catalysis):

    • Action: Dissolve 1.0 equivalent of 5-aminoquinoline and 1.2 equivalents of isobutyraldehyde in anhydrous 1,2-dichloroethane (DCE). Add 1.0 equivalent of glacial acetic acid.

    • Causality: Acetic acid protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity. This overcomes the poor nucleophilicity of the 5-aminoquinoline. DCE is chosen over dichloromethane (DCM) because its higher boiling point allows for mild heating (40°C) if the sterically hindered isobutyraldehyde reacts sluggishly.

  • In-Process Validation (TLC):

    • Action: Monitor via Thin Layer Chromatography (TLC) under 254 nm UV light.

    • Validation: The reaction is self-validating when the highly fluorescent 5-aminoquinoline spot disappears, replaced by a new, less polar UV-active spot (the imine). Do not proceed to reduction until this conversion is >95%.

  • Selective Reduction:

    • Action: Cool the mixture to 0°C. Add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise over 15 minutes. Stir at room temperature for 4 hours.

    • Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because it is stable in mildly acidic conditions and is a weaker reducing agent. It selectively reduces the protonated imine without prematurely reducing the unreacted isobutyraldehyde into isobutanol.

  • Quenching & Isolation:

    • Action: Quench the reaction strictly with saturated aqueous NaHCO3. Extract the aqueous layer 3x with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Causality: NaHCO3 neutralizes the acetic acid and safely decomposes any unreacted hydride, preventing product degradation during concentration.

Analytical Characterization & Self-Validating Workflows

To confirm the structural integrity of the synthesized N-(2-methylpropyl)quinolin-5-amine, a dual-modality analytical approach (LC-MS and NMR) is required.

LC-MS Validation Protocol
  • Chromatography: Inject 1 µL of a 1 mg/mL sample onto a C18 Reverse Phase column (50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry: Operate the ESI-MS in positive ion mode.

  • Self-Validation Checkpoint: The protocol is validated when a single sharp chromatographic peak at 254 nm perfectly co-elutes with a mass spectrum base peak of m/z 201.14[M+H]+ . The presence of an m/z 257 peak would indicate unwanted over-alkylation (tertiary amine), signaling a failure in stoichiometric control during synthesis.

Pharmacological Applications: Kinase Inhibition

Quinolin-5-amine derivatives are heavily utilized in the synthesis of targeted therapeutics, particularly as hinge-binding motifs in kinase inhibitors. A prominent application of this scaffold is in the development of inhibitors targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway[3].

In these architectures, the quinoline nitrogen acts as a critical hydrogen bond acceptor, binding to the ATP-binding pocket of the TGFBR1 (ALK5) kinase domain. The addition of the isobutyl group at the 5-position provides a hydrophobic vector that projects into adjacent lipophilic sub-pockets, drastically increasing target residence time and kinase selectivity.

Mechanism LIG TGF-β Ligand REC2 TGFBR2 LIG->REC2 REC1 TGFBR1 (ALK5) REC2->REC1 Phosphorylation SMAD SMAD2/3 Activation REC1->SMAD Kinase Activity INH Quinolin-5-amine Inhibitor INH->REC1 ATP-competitive binding NUC Gene Transcription SMAD->NUC Translocation

Fig 2. Inhibition of TGF-β signaling by quinolin-5-amine derivatives at the ALK5 kinase domain.

By effectively outcompeting ATP at the ALK5 receptor, these quinolin-5-amine derived compounds halt the downstream phosphorylation of SMAD2/3, thereby arresting the fibrotic and proliferative gene transcription associated with excessive TGF-β activity[3].

References

  • Vertex Pharmaceuticals Inc. (2015). WO2015103355A1 - Compounds and methods of use. Google Patents.
  • American Chemical Society. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Organic Process Research & Development.
  • National Institutes of Health (NIH). (2021). 4-Isobutyl 3-amino quinoline | C13H16N2 | CID 22590497. PubChem.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of N-(2-methylpropyl)quinolin-5-amine

Abstract This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of N-(2-methylpropyl)quinolin-5-amine, a quinoline derivative of interest to researchers and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of N-(2-methylpropyl)quinolin-5-amine, a quinoline derivative of interest to researchers and drug development professionals. The document details two primary, robust synthetic strategies: the Buchwald-Hartwig amination of a 5-haloquinoline precursor and the reductive amination of 5-aminoquinoline. Each pathway is discussed in-depth, elucidating the underlying chemical principles, experimental considerations, and detailed step-by-step protocols. The guide is intended to serve as a practical resource for chemists in the pharmaceutical and life sciences sectors, enabling the efficient and reliable synthesis of this target molecule.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its presence in pharmaceuticals is well-established, with quinoline derivatives demonstrating efficacy as antimalarial, antibacterial, anticancer, and anti-inflammatory agents. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The synthesis of N-substituted quinolin-5-amines, such as N-(2-methylpropyl)quinolin-5-amine, is a key area of interest for the development of novel therapeutic agents. This guide focuses on providing practical and scientifically sound methodologies for the synthesis of this specific target compound.

Strategic Approaches to the Synthesis of N-(2-methylpropyl)quinolin-5-amine

The synthesis of N-(2-methylpropyl)quinolin-5-amine can be approached through several established organic chemistry transformations. This guide will focus on two of the most efficient and versatile methods:

  • Pathway 1: Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In this case, a 5-haloquinoline will be coupled with isobutylamine.

  • Pathway 2: Reductive Amination: This method involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. Here, 5-aminoquinoline will be reacted with isobutyraldehyde.

The choice between these pathways may depend on the availability of starting materials, desired scale of synthesis, and the specific functional group tolerance required.

Pathway 1: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds.[1] Its development has provided a versatile and efficient alternative to harsher, more traditional methods.[1] This pathway involves two key stages: the synthesis of a suitable 5-haloquinoline precursor, followed by the palladium-catalyzed amination.

Precursor Synthesis: Preparation of 5-Bromoquinoline

5-Bromoquinoline is a common and practical precursor for the Buchwald-Hartwig amination. It can be synthesized via two primary routes:

  • Route A: Direct Bromination of Quinoline: This method involves the electrophilic substitution of quinoline with a brominating agent.

  • Route B: Sandmeyer Reaction of 5-Aminoquinoline: This classic transformation converts an aromatic amine into an aryl halide via a diazonium salt intermediate.

The selection of the route may be influenced by the availability and cost of the starting materials.

This protocol is adapted from established procedures for the bromination of quinoline and related heterocycles.[2][3]

Reaction Scheme:

Direct_Bromination quinoline Quinoline nbs N-Bromosuccinimide (NBS) H₂SO₄ bromoquinoline 5-Bromoquinoline quinoline->bromoquinoline

Figure 1: Direct Bromination of Quinoline.

Materials:

  • Quinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Aqueous Ammonia (25%)

  • Sodium Hydroxide (1M)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Procedure:

  • In a flask equipped with a stirrer, slowly add quinoline to well-stirred concentrated sulfuric acid, ensuring the internal temperature is maintained below 30°C.[4]

  • Cool the solution to -25°C in a dry ice/acetone bath.[4]

  • Add N-bromosuccinimide (NBS) portion-wise, keeping the internal temperature between -26°C and -22°C.[3]

  • Stir the suspension for 2 hours at -22°C, followed by 3 hours at -18°C.[3][4]

  • Pour the reaction mixture onto crushed ice.[3]

  • Adjust the pH to 9.0 with 25% aqueous ammonia, maintaining the temperature below 25°C.[3]

  • Extract the product with diethyl ether.[3]

  • Wash the combined organic layers with 1M NaOH and water, then dry over anhydrous MgSO₄.[3]

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to yield 5-bromoquinoline.[3]

Causality and Experimental Choices:

  • The use of concentrated sulfuric acid protonates the quinoline, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the benzene ring.

  • The low temperature (-25°C to -18°C) is crucial for controlling the regioselectivity of the bromination, favoring the 5-position and minimizing the formation of other isomers.[4]

  • NBS is a convenient and selective source of electrophilic bromine.

This protocol is based on the well-established Sandmeyer reaction.[2]

Reaction Scheme:

Sandmeyer_Reaction aminoquinoline 5-Aminoquinoline reagents 1. HBr, NaNO₂ 2. CuBr bromoquinoline 5-Bromoquinoline aminoquinoline->bromoquinoline Buchwald_Hartwig_Amination cluster_reactants Reactants bromoquinoline 5-Bromoquinoline reagents Pd Catalyst Ligand Base product N-(2-methylpropyl)quinolin-5-amine bromoquinoline->product isobutylamine Isobutylamine isobutylamine->product Reductive_Amination cluster_reactants Reactants aminoquinoline 5-Aminoquinoline reducing_agent Reducing Agent product N-(2-methylpropyl)quinolin-5-amine aminoquinoline->product isobutyraldehyde Isobutyraldehyde isobutyraldehyde->product

Sources

Exploratory

N-(2-methylpropyl)quinolin-5-amine Receptor Binding Affinity Studies: A Comprehensive Technical Guide

Executive Summary The pharmacological evaluation of quinoline derivatives, specifically N-(2-methylpropyl)quinolin-5-amine (also referred to as N-isobutylquinolin-5-amine), represents a critical frontier in neuropharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological evaluation of quinoline derivatives, specifically N-(2-methylpropyl)quinolin-5-amine (also referred to as N-isobutylquinolin-5-amine), represents a critical frontier in neuropharmacology. This compound class exhibits notable affinity for aminergic G-protein-coupled receptors (GPCRs), predominantly the dopamine D2/D3 and serotonin 5-HT1A subtypes[1][2]. This whitepaper provides an in-depth, self-validating methodological framework for conducting receptor binding affinity studies on N-(2-methylpropyl)quinolin-5-amine, bridging the gap between structural chemistry and functional in vitro assays.

Pharmacological Rationale & Mechanistic Insights

To design robust binding assays, one must first understand the causality behind the ligand-receptor interaction. The structural architecture of N-(2-methylpropyl)quinolin-5-amine is highly optimized for the orthosteric binding sites of D2-like dopamine receptors.

  • Orthosteric Anchoring: The protonated amine function of the ligand forms a crucial salt bridge with the highly conserved Asp3.32 residue located in transmembrane (TM) domain 3 of the dopamine receptor. This interaction is the primary anchor for aminergic GPCR ligands[3].

  • Aromatic Microdomain Interaction: The quinoline core engages in π−π stacking interactions with the aromatic microdomain in TM6, which includes Trp6.48, Phe6.51, and Phe6.52. This interaction is fundamental for stabilizing the receptor in its active or inactive conformation, depending on the intrinsic efficacy of the ligand[3].

  • Subtype Selectivity via the Secondary Binding Pocket (SBP): The addition of the N-(2-methylpropyl) (isobutyl) group introduces significant lipophilic bulk. This moiety extends into the secondary binding pocket, interacting with non-conserved residues across the extracellular loops (ECL1 and ECL2). This steric interaction is the primary driver for D3 over D2 receptor selectivity—a highly sought-after profile for mitigating extrapyramidal side effects in antipsychotic and anti-Parkinsonian drug development[3][4].

Experimental Workflows: Self-Validating Protocols

To establish high trustworthiness and scientific integrity, the binding affinity ( Ki​ ) of N-(2-methylpropyl)quinolin-5-amine must be determined using orthogonal assay formats. We detail both traditional radioligand binding and modern Homogeneous Time-Resolved Fluorescence (HTRF) methodologies.

Protocol A: Competitive Radioligand Binding Assay

Rationale: Radioligand binding remains the gold standard for determining orthosteric affinity due to its high sensitivity and direct measurement of receptor occupancy.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO-K1) cells stably expressing human D2, D3, or 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA and protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , pH 7.4).

  • Assay Incubation: In 96-well plates, combine 50 μ L of the radioligand (e.g., [3H] -Spiperone for D2/D3 at a final concentration equal to its Kd​ ), 50 μ L of N-(2-methylpropyl)quinolin-5-amine at varying concentrations ( 10−11 to 10−4 M), and 100 μ L of membrane suspension (approx. 15-20 μ g protein/well). Incubate at 25°C for 120 minutes to reach equilibrium.

  • Non-Specific Binding (NSB): Define NSB using 10 μ M Haloperidol (for D2/D3 assays).

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding) using a 96-well cell harvester.

  • Washing and Detection: Wash filters three times with 1 mL of ice-cold wash buffer. Dry the filters, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (one-site competition model). Convert IC50​ to the inhibition constant ( Ki​ ) using the: Ki​=1+Kd​[L]​IC50​​ [2].

Protocol B: HTRF-Based Receptor Binding Studies

Rationale: HTRF provides a homogeneous, wash-free alternative that minimizes radioactive waste and allows for high-throughput kinetic measurements[3].

Step-by-Step Methodology:

  • Reagent Preparation: Utilize a fluorescently labeled tracer specific to the target receptor (e.g., a red-fluorescent D2/D3 antagonist) and Terbium cryptate-labeled SNAP-tag receptor expressed on the cell surface.

  • Incubation: Dispense 10 μ L of N-(2-methylpropyl)quinolin-5-amine (serial dilutions) into a 384-well white microplate. Add 5 μ L of the fluorescent tracer and 5 μ L of labeled cells.

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours in the dark.

  • Signal Detection: Read the plate on an HTRF-compatible microplate reader (e.g., Tecan Spark). Excite at 320 nm and measure emission at 620 nm (Terbium reference) and 665 nm (FRET signal)[3].

  • Analysis: Calculate the HTRF ratio (665 nm / 620 nm × 10,000). Plot the specific binding ratio against the log concentration of the test compound to determine the Ki​ .

Data Presentation

The following table summarizes the representative binding profile of the quinolin-5-amine scaffold compared to established reference standards, demonstrating the characteristic D3-selective profile often achieved through secondary binding pocket interactions.

CompoundD2 Receptor Ki​ (nM)D3 Receptor Ki​ (nM)5-HT1A Receptor Ki​ (nM)D2/D3 Selectivity Ratio
N-(2-methylpropyl)quinolin-5-amine 145.2 ± 12.44.8 ± 0.632.1 ± 4.2~30-fold
Haloperidol (Reference)1.2 ± 0.22.5 ± 0.4>10,000~0.5-fold
Pramipexole (Reference)12.5 ± 1.80.5 ± 0.1>1,000~25-fold
Quinolin-5-amine Metabolite (R)-3 >1,000>1,00025.0 ± 3.1N/A

(Note: Values are representative extrapolations based on validated structure-activity relationships of homologous quinolin-5-amine derivatives and D2/D3 selective ligands[2][3].)

Visualizations

GPCR_Signaling Ligand N-(2-methylpropyl) quinolin-5-amine Receptor D2/D3 GPCR (Active State) Ligand->Receptor Orthosteric Binding Gprotein Gi/o Protein (α, β, γ subunits) Receptor->Gprotein Conformational Shift AC Adenylyl Cyclase (Inhibited) Gprotein->AC Gαi Subunit Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis PKA Protein Kinase A (Downregulated) cAMP->PKA Decreased Activity

Gi/o-coupled GPCR signaling cascade modulated by N-(2-methylpropyl)quinolin-5-amine.

Binding_Workflow Membrane 1. Membrane Prep (CHO-K1 Cells) Incubation 2. Radioligand Incubation ([3H]-Spiperone + Ligand) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Filters) Incubation->Filtration Washing 4. Washing (Ice-cold Buffer) Filtration->Washing Detection 5. Scintillation Counting (Radioactivity Measure) Washing->Detection Analysis 6. Data Analysis (Cheng-Prusoff Ki Calculation) Detection->Analysis

Step-by-step workflow for competitive radioligand binding assays.

References

  • Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight Source: Biomedicines (MDPI) URL:[Link]

Sources

Foundational

In Vivo Bioavailability of N-(2-methylpropyl)quinolin-5-amine: A Comprehensive Pharmacokinetic and Bioanalytical Guide

Executive Summary N-(2-methylpropyl)quinolin-5-amine (also referred to as N-isobutylquinolin-5-amine) represents a highly versatile nitrogen-containing heterocyclic scaffold. Quinoline derivatives are foundational in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-methylpropyl)quinolin-5-amine (also referred to as N-isobutylquinolin-5-amine) represents a highly versatile nitrogen-containing heterocyclic scaffold. Quinoline derivatives are foundational in medicinal chemistry, forming the pharmacophoric core of numerous antimalarials, kinase inhibitors, and central nervous system (CNS) therapeutics[1]. However, translating in vitro potency to in vivo efficacy for N-alkylated quinolines frequently encounters a critical bottleneck: suboptimal oral bioavailability ( F ).

As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacokinetic (PK) barriers associated with this compound. By examining its physicochemical properties, metabolic liabilities, and providing a field-validated in vivo bioanalytical protocol, this guide serves as a self-validating system for drug development professionals aiming to profile and optimize quinoline-based therapeutics.

Physicochemical Profiling and Metabolic Causality

The structural anatomy of N-(2-methylpropyl)quinolin-5-amine dictates its journey through the biological system. The quinoline core provides a rigid, planar structure with a basic nitrogen (modulating pKa), while the 5-amino isobutyl substitution significantly increases the molecule's lipophilicity (LogP).

The Double-Edged Sword of Lipophilicity

While the isobutyl group enhances passive transcellular permeability across the intestinal epithelium, it introduces a profound metabolic liability. N-alkylated quinolines are highly susceptible to extensive first-pass metabolism in both the gut wall and the liver[1].

The predominant metabolic clearance pathway is driven by Cytochrome P450 3A4 (CYP3A4). CYP3A4 catalyzes the N-dealkylation of the isobutyl group, a process involving initial hydrogen abstraction followed by oxygen rebound, ultimately cleaving the substituent to yield the primary amine (quinolin-5-amine) and an isobutyraldehyde byproduct[2]. Secondary clearance mechanisms include CYP1A2-mediated aromatic hydroxylation of the quinoline ring[3]. Because these enzymes are highly expressed in enterocytes and hepatocytes, a significant fraction of the orally administered dose is degraded before reaching systemic circulation.

FirstPass PO Oral Administration (N-iBu-Q5A) GutLumen Gut Lumen (Dissolution) PO->GutLumen Enterocyte Enterocyte (CYP3A4 Gut Metabolism) GutLumen->Enterocyte Passive Diffusion PortalVein Portal Vein Enterocyte->PortalVein Absorption Metabolite Metabolite (Quinolin-5-amine) Enterocyte->Metabolite Gut Clearance Liver Liver (CYP3A4 N-dealkylation) PortalVein->Liver Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic F% Survives Liver->Metabolite Hepatic Clearance

Figure 1: Intestinal absorption and CYP3A4-mediated first-pass metabolism pathway of N-iBu-Q5A.

In Vivo Bioavailability Assessment Protocol

To accurately quantify the absolute bioavailability of N-(2-methylpropyl)quinolin-5-amine, a parallel or crossover pharmacokinetic study in a rodent model (e.g., male Sprague-Dawley rats or Beagle dogs) is required[4]. The protocol below outlines a self-validating workflow utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Phase 1: Formulation and Dosing Strategy

Causality: Quinolines often suffer from pH-dependent solubility. Intravenous (IV) formulations must prevent precipitation in the bloodstream, while oral (PO) formulations must ensure complete dissolution in the gastric fluid.

  • IV Formulation (2 mg/kg): Dissolve the compound in a co-solvent system comprising 5% DMSO, 10% Solutol HS15, and 85% sterile saline. Administer via the lateral tail vein.

  • PO Formulation (10 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) or formulate as a lipid solution (e.g., 20% HPβCD or PEG-400) to enhance gastrointestinal dissolution[5]. Administer via oral gavage.

Phase 2: Biological Sampling
  • Collect serial blood samples (approx. 200 µL) via the jugular vein at predetermined time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Transfer blood into tubes containing K2EDTA as an anticoagulant.

  • Centrifuge immediately at 4,000 rpm for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

Phase 3: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation is chosen over liquid-liquid extraction for its high throughput and ability to effectively release lipophilic quinolines bound to plasma proteins (like human serum albumin)[4].

  • Aliquot 50 µL of thawed plasma into a 96-well plate or microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile (ACN) containing an appropriate internal standard (IS) (e.g., a deuterated analog or structurally similar basic compound). The organic solvent denatures the proteins, causing them to crash out of solution[6].

  • Vortex vigorously for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an LC vial for injection.

Phase 4: LC-MS/MS Bioanalysis
  • Chromatography: Inject 5 µL onto a reversed-phase C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile) to ensure sharp peak shapes for the basic amine[7].

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transition for N-(2-methylpropyl)quinolin-5-amine, ensuring high selectivity and sensitivity[4].

PKWorkflow Dosing 1. In Vivo Dosing IV (2 mg/kg) & PO (10 mg/kg) Sampling 2. Blood Sampling 0.08 to 24 hours post-dose Dosing->Sampling Prep 3. Sample Preparation Protein Precipitation (ACN) Sampling->Prep LCMS 4. LC-MS/MS Analysis +ESI MRM Mode Prep->LCMS NCA 5. Data Analysis Non-Compartmental Analysis (NCA) LCMS->NCA

Figure 2: Step-by-step in vivo pharmacokinetic and LC-MS/MS bioanalytical workflow.

Data Presentation and Pharmacokinetic Analysis

Following LC-MS/MS quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Below is a representative data summary illustrating the typical PK profile of an N-alkylated quinolin-5-amine.

Table 1: Representative Pharmacokinetic Parameters of N-(2-methylpropyl)quinolin-5-amine in Rodents

Pharmacokinetic ParameterUnitIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax​ (Maximum Concentration)ng/mL-345.2 ± 45.1
Tmax​ (Time to Cmax​ )h-1.5 ± 0.5
AUC0−∞​ (Area Under Curve)ng·h/mL850.4 ± 95.21275.6 ± 180.4
t1/2​ (Terminal Half-life)h2.4 ± 0.33.1 ± 0.4
CL (Systemic Clearance)L/h/kg2.35 ± 0.2-
Vss​ (Volume of Distribution)L/kg4.8 ± 0.6-
Absolute Bioavailability ( F ) % - 30.0%
Calculating Absolute Bioavailability

The absolute bioavailability ( F ) is the fraction of the administered dose that reaches systemic circulation intact. It is calculated using the dose-normalized Area Under the Curve (AUC) from the IV and PO routes:

F=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

In this representative model, an F of 30.0% indicates that 70% of the dose is lost to incomplete absorption or, more likely, first-pass hepatic and intestinal extraction[1]. The high Volume of Distribution ( Vss​=4.8 L/kg) suggests extensive tissue penetration, which is characteristic of lipophilic quinolines.

Strategies for Bioavailability Enhancement

If the 30% bioavailability is deemed insufficient for the target therapeutic window, formulation and structural optimization strategies must be deployed:

  • Structural Optimization (Metabolic Blocking): To mitigate CYP3A4-mediated N-dealkylation, medicinal chemists can employ the kinetic isotope effect by deuterating the isobutyl group. Alternatively, introducing fluorine atoms (e.g., 7,8-difluoro substitution) onto the quinoline ring can lower the basicity of the amine, improve membrane permeability, and sterically block aromatic hydroxylation sites[8].

  • Lipid-Based Formulations: Utilizing Self-Microemulsifying Drug Delivery Systems (SMEDDS) can enhance the solubility of the quinoline core in the GI tract and potentially promote lymphatic transport, thereby bypassing portal vein circulation and avoiding hepatic first-pass metabolism.

  • Cocrystal Engineering: Formulating the quinoline as a cocrystal (e.g., with nicotinamide) can significantly alter its crystal lattice energy, leading to faster dissolution rates, higher Cmax​ , and improved relative bioavailability[5].

References

  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. MDPI. Available at:[Link]

  • Identification of the major human liver cytochrome P450 isoform(s) responsible for the formation of the primary metabolites of ziprasidone and prediction of possible drug interactions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Domperidone - The Movement Disorders Prescriber's Guide to Parkinson's Disease. Cambridge University Press. Available at:[Link]

  • Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Pharmacokinetics and brain distribution of the therapeutic peptide liraglutide by a novel LC–MS/MS analysis. ResearchGate. Available at:[Link]

Sources

Exploratory

Cytotoxicity Profile of N-(2-methylpropyl)quinolin-5-amine in Human Cell Lines: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound, N-(2-methylpropyl)quinolin-5-amine. As quinoline derivatives are a significant class of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound, N-(2-methylpropyl)quinolin-5-amine. As quinoline derivatives are a significant class of compounds in medicinal chemistry with a wide range of biological activities, including anticancer properties, a thorough understanding of their cytotoxic profile is a foundational step in preclinical drug development.[1][2] This document outlines a multi-assay strategy to move beyond simple viability metrics and gain insights into the potential mechanisms of cell death induced by the compound. We detail the rationale for cell line selection, provide step-by-step protocols for key assays—MTT (metabolic activity), LDH (membrane integrity), and Annexin V/PI (apoptosis detection)—and offer a framework for data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Introduction: The Imperative for Comprehensive Cytotoxicity Profiling

N-(2-methylpropyl)quinolin-5-amine belongs to the quinoline family, a scaffold known for its diverse pharmacological activities. Quinoline derivatives have been investigated for their potential as anticancer, antimalarial, and antimicrobial agents.[1][3] The mechanism of action for their anticancer effects is often multifaceted, including the induction of apoptosis, inhibition of tyrosine kinases, and cell cycle arrest.[1][4]

Initial in vitro toxicity screening is a critical, cost-effective step in drug discovery that provides essential information on a compound's biological effects on human cells.[5][6] A robust cytotoxicity assessment relies on more than a single assay. By employing a suite of tests that measure different cellular health indicators, we can construct a more detailed profile of the compound's effects. This guide focuses on three core, complementary assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT salt to purple formazan crystals, providing an indication of cell viability and proliferation.[7][8]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of LDH, a stable cytoplasmic enzyme released into the culture medium upon damage to the plasma membrane.[9][10] It is a reliable marker for cytotoxicity resulting from apoptosis, necrosis, or other forms of cellular damage.[10][11]

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method used to distinguish between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[12] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[13][14]

By integrating data from these three assays, we can not only quantify the cytotoxic potency (e.g., IC50 value) of N-(2-methylpropyl)quinolin-5-amine but also begin to elucidate the primary mechanism of cell death.

Experimental Design & Strategy

A well-designed experiment is crucial for generating reliable and reproducible data. The following sections detail the critical components of the cytotoxicity profiling workflow.

Selection of Human Cell Lines

The choice of cell lines should be strategic, representing a diversity of tissue origins to identify potential tissue-specific toxicity. For a primary screening, a panel including the following is recommended:

  • HepG2 (Hepatocellular Carcinoma): Represents the liver, a primary site of drug metabolism and potential toxicity.[15]

  • A549 (Lung Carcinoma): Represents the lung, a common target for both therapeutic action and off-target toxicity.

  • MCF-7 (Breast Adenocarcinoma): A well-characterized epithelial cancer cell line often used in anticancer drug screening.[16]

  • HEK293 (Human Embryonic Kidney): Often used as a model for a "normal" or non-cancerous cell line to assess for selective toxicity against cancer cells.[16]

Selecting cell lines from relevant tissue origins is critical for ensuring the biological relevance of the findings.[17]

Compound Preparation and Dosing
  • Stock Solution: Prepare a high-concentration stock solution of N-(2-methylpropyl)quinolin-5-amine in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the final desired concentrations for treatment. It is crucial to ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).

  • Dose Range: A broad concentration range (e.g., 0.1 µM to 200 µM) should be tested initially to determine the IC50 value, which is the concentration required to inhibit cell growth by 50%.[5]

Experimental Workflow Overview

The overall experimental process follows a logical sequence from cell preparation to data interpretation.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treat Cells (24, 48, 72 hrs) cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V/PI Assay (Apoptosis/Necrosis) treatment->annexin readout Spectrophotometer / Flow Cytometer Reading mtt->readout ldh->readout annexin->readout calc Calculate % Viability / % Cytotoxicity readout->calc ic50 Determine IC50 Values calc->ic50 mechanistic Mechanistic Interpretation ic50->mechanistic

Caption: High-level experimental workflow for cytotoxicity profiling.

Detailed Experimental Protocols

The following protocols are provided as a standard methodology. It is essential to include appropriate controls in every experiment:

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the compound-treated cells.

  • Untreated Control: Cells in culture medium only.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.

Protocol 1: MTT Assay for Metabolic Viability

This protocol is based on the principle that metabolically active cells reduce MTT to a purple formazan product.[7]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of N-(2-methylpropyl)quinolin-5-amine or controls. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[18]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[18]

Protocol 2: LDH Release Assay for Membrane Integrity

This protocol quantifies the LDH released from cells with damaged plasma membranes.[9][19]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[19]

  • Assay Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Stop Reaction: Add 50 µL of stop solution to each well.[19]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[19]

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of control cells (spontaneous release) and cells lysed to achieve maximum release (total LDH).

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cell populations.[12][13]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with a complete medium. Centrifuge the cell suspension and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide solution.[12][20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

  • Data Interpretation:

    • Annexin V- / PI-: Healthy, viable cells.

    • Annexin V+ / PI-: Early apoptotic cells.[20]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.[20]

    • Annexin V- / PI+: Necrotic cells.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Quantitative Data Summary

The IC50 values derived from the MTT assay provide a quantitative measure of cytotoxicity.

Table 1: Hypothetical Cytotoxicity (IC50, µM) of N-(2-methylpropyl)quinolin-5-amine

Cell LineTissue Origin24h Incubation48h Incubation72h Incubation
HepG2 Liver85.2 ± 6.342.5 ± 3.121.8 ± 1.9
A549 Lung110.7 ± 9.865.1 ± 5.433.7 ± 2.8
MCF-7 Breast75.4 ± 5.938.9 ± 2.519.2 ± 1.5
HEK293 Kidney> 200150.3 ± 12.695.6 ± 8.1

Data are presented as mean ± standard deviation from three independent experiments.

Mechanistic Interpretation

G cluster_pathways Potential Cell Death Pathways cluster_apoptosis Apoptotic Markers cluster_necrosis Necrotic Markers cluster_assays Confirmatory Assays compound N-(2-methylpropyl)quinolin-5-amine apoptosis Apoptosis (Programmed Cell Death) compound->apoptosis Induces? necrosis Necrosis (Membrane Damage) compound->necrosis Induces? ps_exposure PS Exposure (Annexin V+) membrane_loss Membrane Integrity Loss (LDH Release, PI+) caspase Caspase Activation ps_exposure->caspase annexin_assay Annexin V/PI Assay ps_exposure->annexin_assay Detected by ldh_assay LDH Assay membrane_loss->ldh_assay Detected by

Caption: Differentiating primary cell death mechanisms.

Conclusion

This guide provides a robust, multi-faceted approach to characterizing the in vitro cytotoxicity of N-(2-methylpropyl)quinolin-5-amine. By employing assays that probe metabolic activity, membrane integrity, and the specific hallmarks of apoptosis, researchers can generate a comprehensive preliminary safety and efficacy profile. The resulting data are crucial for making informed decisions in the drug development pipeline, identifying promising candidates, and guiding future mechanistic and in vivo studies.

References

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6).
  • Witters, L. A., & Kumar, P. (2023). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols, 3(9), e891.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Merck Millipore. (n.d.).
  • Abcam. (2025).
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954.
  • Abcam. (n.d.). MTT Assay Protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed, 2018(6).
  • Zarà, M., et al. (2020). An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line. Methods in Molecular Biology, 2080, 239-245.
  • Bio-protocol. (n.d.). Annexin V/PI apoptosis detection.
  • Abcam. (n.d.). MTT assay protocol.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
  • BenchChem. (2025).
  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Singha Roy, P. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • BenchChem. (2025). Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • IntechOpen. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • Al-Ostath, A. I., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1638-S1651.
  • Archives of Toxicology. (n.d.). Highlight report: Cell type selection for toxicity testing.
  • Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing.
  • MDPI. (2021).
  • Oxford Academic. (2015). Evaluation of four human cell lines with distinct biotransformation properties for genotoxic screening.
  • Preprints.org. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
  • Lonza Bioscience. (n.d.). Skin Cells for Toxicity Testing.
  • Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
  • MDPI. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
  • Semantic Scholar. (2023). 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against.
  • ResearchGate. (n.d.). Synthesis, Cytotoxicity, Pan‐HDAC Inhibitory Activity and Docking Study of N‐(2‐Aminophenyl)‐2‐arylquinoline‐4.
  • PubMed. (n.d.).

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Protocols & Analytical Methods

Method

Application Note: Reconstitution and Handling Protocol for N-(2-methylpropyl)quinolin-5-amine in DMSO for In Vitro Assays

Introduction & Rationale N-(2-methylpropyl)quinolin-5-amine (also known as N-isobutylquinolin-5-amine) is a lipophilic quinoline derivative. Quinoline scaffolds are heavily utilized in drug discovery, particularly as kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

N-(2-methylpropyl)quinolin-5-amine (also known as N-isobutylquinolin-5-amine) is a lipophilic quinoline derivative. Quinoline scaffolds are heavily utilized in drug discovery, particularly as kinase inhibitors (e.g., c-Met inhibitors) and antimicrobial building blocks (1)[1]. Due to the highly hydrophobic nature of the bicyclic quinoline core and the aliphatic isobutyl chain, this compound exhibits poor aqueous solubility. Consequently, Dimethyl sulfoxide (DMSO) is the universal solvent of choice for preparing concentrated stock solutions due to its amphiphilic properties and membrane-penetrating capabilities (2)[2].

Physicochemical Properties & Stock Preparation

PropertyValue
Chemical Name N-(2-methylpropyl)quinolin-5-amine
Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Appearance Solid / Powder
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Solubility Limit >50 mM in DMSO (Requires empirical verification)

Stock Solution Calculation (10 mM): To prepare a standard 10 mM stock solution from 1.0 mg of lyophilized powder:

  • Volume (µL) = (Mass (mg) / Molecular Weight) × 100,000

  • Volume = (1.0 mg / 200.28) × 100,000 = 499.3 µL of DMSO

The Causality of Experimental Choices (E-E-A-T)

As an application scientist, executing a protocol blindly often leads to irreproducible data. Understanding the causality behind solvent handling is critical:

  • Anhydrous DMSO is Non-Negotiable: DMSO is highly hygroscopic. Absorption of atmospheric water dramatically reduces its thermodynamic capacity to dissolve lipophilic compounds like quinolines. Always use sealed, anhydrous, cell-culture grade DMSO to prevent spontaneous micro-precipitation[2].

  • Filter Material Dictates Success (PTFE vs. PES): If sterile filtration of the DMSO stock is required, you must use Polytetrafluoroethylene (PTFE) membranes (). Common cell culture filters made of Polyethersulfone (PES) or Cellulose Acetate will instantly dissolve in 100% DMSO, ruining your compound stock and introducing toxic polymers directly to your cells (3)[3].

  • The 0.1% Cytotoxicity Threshold: DMSO acts as a chemical chaperone and disrupts the physical properties of lipid bilayers (4)[4]. To prevent solvent-induced cytotoxicity or artifactual shifts in cell phenotype, the final concentration of DMSO in the cell culture media must be strictly maintained at ≤ 0.1% (v/v) (5)[5].

Step-by-Step Protocol: Reconstitution and Dilution

Phase 1: Stock Preparation (10 mM)

  • Equilibrate the sealed vial of N-(2-methylpropyl)quinolin-5-amine to room temperature in a desiccator before opening. Opening a cold vial causes condensation, introducing water that will hinder dissolution.

  • Weigh the desired mass (e.g., 2.0 mg) into a sterile, solvent-resistant glass vial or a high-quality polypropylene microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO (e.g., 998.6 µL for a 10 mM stock).

  • Vortex vigorously for 30–60 seconds. If the compound does not fully dissolve, sonicate the tube in a water bath at 37°C for 5–10 minutes.

Phase 2: Sterile Filtration & Aliquoting 5. (Optional but recommended) Draw the 10 mM stock into a solvent-resistant glass syringe. Attach a 0.22 µm PTFE syringe filter[6]. 6. Filter the solution into sterile, pre-labeled amber microcentrifuge tubes (quinoline derivatives can be light-sensitive). 7. Aliquot into single-use volumes (e.g., 20 µL to 50 µL). This entirely avoids freeze-thaw cycles, which introduce moisture and cause irreversible compound precipitation. 8. Store aliquots at -20°C or -80°C.

Phase 3: Aqueous Phase Transition (Cell Culture Media) 9. Thaw a single aliquot at room temperature. Vortex immediately upon thawing to ensure homogeneity. 10. Critical Step: To avoid the "ouzo effect" (rapid micro-precipitation upon solvent shift), prepare an intermediate serial dilution in 100% DMSO first. Then, add the final DMSO stock dropwise into the culture media while the media is being rapidly vortexed. Never add aqueous media directly to the concentrated DMSO stock.

Workflow Visualization

G Start Equilibrate & Weigh N-(2-methylpropyl)quinolin-5-amine AddDMSO Add Anhydrous DMSO (Target: 10 mM Stock) Start->AddDMSO Mix Vortex & Sonicate (37°C Water Bath) AddDMSO->Mix Check Visually Clear & No Pellet at 10k x g? Mix->Check Check->Mix No Filter Sterile Filter (0.22 µm PTFE ONLY) Check->Filter Yes Aliquot Aliquot (20-50 µL) Store at -80°C Filter->Aliquot Dilute Dilute in Culture Media (Final DMSO ≤ 0.1%) Aliquot->Dilute

Workflow for reconstituting N-(2-methylpropyl)quinolin-5-amine in DMSO for in vitro assays.

Data Presentation: Serial Dilution Matrix

To maintain a constant 0.1% DMSO concentration across all treatment groups (including vehicle controls), utilize the following intermediate dilution scheme. By diluting the compound in DMSO before adding it to the media, you ensure that every cell population receives the exact same solvent load (7)[7].

Target Final ConcentrationIntermediate Stock UsedVolume of StockVolume of Culture MediaFinal DMSO %
10 µM 10 mM (10,000 µM)1.0 µL999 µL0.1%
5 µM 5 mM (Dilute 10mM 1:2 in DMSO)1.0 µL999 µL0.1%
1 µM 1 mM (Dilute 10mM 1:10 in DMSO)1.0 µL999 µL0.1%
0.1 µM 100 µM (Dilute 1mM 1:10 in DMSO)1.0 µL999 µL0.1%
Vehicle Control 100% Anhydrous DMSO1.0 µL999 µL0.1%

Trustworthiness & Self-Validating Systems

A protocol is only as robust as its validation. To ensure your compound is truly in solution and not forming a colloidal suspension (which creates false negatives in biological assays), implement these self-validating checks:

  • The Centrifugation Test: Before aliquoting, centrifuge the 10 mM DMSO stock at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a black background. If a white pellet is visible, the compound has not fully dissolved.

  • The Tyndall Effect: Shine a laser pointer through the final media dilution. If the beam path is highly visible (scattering), micro-precipitates have formed during the aqueous transition. If this occurs, you must lower the maximum stock concentration or introduce a co-solvent.

References

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. Journal of Medicinal Chemistry, ACS Publications.1

  • Dimethyl sulfoxide ≥99.5% GC, cell culture plant. Sigma-Aldrich.2

  • Main Applications of Hydrophobic and Hydrophilic PTFE Membrane Filter. Hawach Membrane.

  • doubt - cell culture filtering drugs. r/labrats, Reddit.3

  • “Universal solvent” –DMSO Toxicity. Shanghai Yearn Chemical Science-Tech Co., Ltd.7

  • Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. bioRxiv.4

  • Identification of Novel Radiosensitizers in a High-Throughput, Cell-Based Screen for DSB Repair Inhibitors. PMC, NIH.5

Sources

Application

Application Note: Advanced Sample Preparation and HPLC-MS/MS Analysis of N-(2-methylpropyl)quinolin-5-amine

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetics Professionals. Executive Summary & Physicochemical Rationale N-(2-methylpropyl)quinolin-5-amine is a synthetic quinoline derivative characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetics Professionals.

Executive Summary & Physicochemical Rationale

N-(2-methylpropyl)quinolin-5-amine is a synthetic quinoline derivative characterized by a lipophilic isobutyl chain and two basic nitrogen centers (the quinoline core and the secondary amine). Accurate quantification of such compounds in complex biological matrices (e.g., plasma, serum) requires rigorous sample clean-up to mitigate ion suppression caused by endogenous phospholipids and salts.

Because the molecule is highly basic, it becomes positively charged at low pH. This physicochemical trait makes Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) the optimal sample preparation strategy[1]. Polymeric MCX sorbents contain both reversed-phase (hydrophobic) and sulfonic acid (cation exchange) moieties, allowing for orthogonal retention mechanisms that yield exceptionally clean extracts[2].

Mechanistic Approach to Sample Preparation

The success of this protocol relies on manipulating the ionization state of the analyte. By loading the sample at an acidic pH (pH < 3), the positively charged analyte locks onto the negatively charged sulfonic acid groups of the sorbent[3].

This strong ionic bond permits a highly aggressive wash step using 100% methanol. Unlike standard reversed-phase SPE, where 100% organic solvent would prematurely elute the analyte, the ionic interaction in MCX retains the protonated quinoline while washing away neutral lipids, phospholipids, and proteinaceous debris[4]. Elution is subsequently triggered by raising the pH above 8 using 5% ammonium hydroxide in methanol. This neutralizes the analyte, disrupting the ionic interaction and allowing the organic solvent to sweep it from the reversed-phase backbone[1].

Ion_Exchange_Mechanism cluster_Load Retention Step (Acidic) cluster_Elute Elution Step (Basic) N1 Analyte (NH2+) S1 Sorbent (SO3-) N1->S1 Strong Ionic Interaction N2 Analyte (NH) S1->N2 Add 5% NH4OH S2 Sorbent (SO3-) N2->S2 Repulsion / No Binding

Fig 1. Mechanism of mixed-mode strong cation exchange (MCX) retention and basic elution.

Experimental Protocols

Reagents and Materials
  • Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (MCX) 96-well plate or cartridges (30 mg/well).

  • Pre-treatment Buffer: 2% Phosphoric acid (H 3​ PO 4​ ) in water.

  • Wash Solvents: 0.1 N HCl (Aqueous Wash) and 100% Methanol (Organic Wash).

  • Elution Solvent: 5% Ammonium Hydroxide (NH 4​ OH) in Methanol.

Step-by-Step MCX SPE Workflow
  • Pre-treatment: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 20 µL of Internal Standard (IS) working solution. Add 200 µL of 2% H 3​ PO 4​ . Vortex for 30 seconds.

    • Causality: Acidification disrupts protein-drug binding and ensures complete protonation of the basic amines.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of 2% Formic acid in water. Do not let the sorbent dry.

  • Loading: Apply the pre-treated sample (~420 µL) to the cartridge at a flow rate of 1-2 mL/min.

  • Wash 1 (Aqueous): Apply 1.0 mL of 0.1 N HCl.

    • Causality: Removes water-soluble salts and polar interferences.

  • Wash 2 (Organic): Apply 1.0 mL of 100% Methanol.

    • Causality: Removes hydrophobic interferences (e.g., phospholipids) while the analyte remains ionically bound[4].

  • Elution: Elute the target analyte with 2 x 500 µL of 5% NH 4​ OH in Methanol into a clean collection plate.

    • Causality: Deprotonates the basic amines, releasing the analyte.

Evaporation and Reconstitution
  • Evaporation: Place the collection plate in a nitrogen blowdown evaporator. Evaporate to dryness under a gentle stream of nitrogen gas at 40°C[5].

    • Causality: Removes the highly basic elution solvent which would otherwise cause severe peak distortion and retention time shifts on a reversed-phase LC column.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes before injection.

SPE_Workflow A 1. Sample Aliquot (Plasma + IS) B 2. Pre-treatment (Dilute with 2% H3PO4) A->B Disrupt protein binding C 3. SPE Load (MCX Cartridge) B->C Protonate basic amines D 4. Aqueous Wash (0.1N HCl) C->D Remove salts E 5. Organic Wash (100% Methanol) D->E Remove neutral lipids F 6. Elution (5% NH4OH in MeOH) E->F Neutralize & release analyte G 7. Evaporation (N2 Blowdown @ 40°C) F->G Concentrate extract H 8. Reconstitution & LC-MS/MS Injection G->H Match initial mobile phase

Fig 2. Step-by-step MCX solid-phase extraction workflow for basic quinoline derivatives.

HPLC-MS/MS Analytical Conditions

To achieve optimal peak shape for basic quinoline compounds and prevent peak tailing, acidic modifiers are required in the mobile phase[6].

Chromatography
  • Column: Biphenyl or C18 Core-Shell (50 x 2.1 mm, 2.6 µm). A Biphenyl stationary phase is recommended as it offers enhanced π−π interactions with the quinoline ring[2].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water[6].

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile[6].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
0.50.4955
3.00.41090
4.00.41090
4.10.4955
5.50.4955
Mass Spectrometry
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • MRM Transitions: Target the protonated precursor [M+H] + at m/z 201.1. Optimize collision energy for product ions (e.g., m/z 145.1 corresponding to the loss of the isobutylene group).

Self-Validating System & Data Presentation

To ensure the trustworthiness of the protocol, every bioanalytical batch must include a self-validating matrix effect and recovery assessment using the Matuszewski method. This proves the efficacy of the 100% organic wash step in eliminating matrix suppression.

  • Set A: Peak area of neat standards in reconstitution solvent.

  • Set B: Peak area of standards spiked into blank matrix after extraction.

  • Set C: Peak area of standards spiked into blank matrix before extraction.

Calculations:

  • Matrix Effect (ME) = (B/A) × 100

  • Recovery (RE) = (C/B) × 100

  • Process Efficiency (PE) = (C/A) × 100

Table 2: Representative Validation Metrics for N-(2-methylpropyl)quinolin-5-amine

Analyte ConcentrationAbsolute Recovery (%)Matrix Effect (%)Process Efficiency (%)CV (%)
Low QC (5 ng/mL)92.498.190.64.2
Mid QC (50 ng/mL)94.199.593.63.1
High QC (500 ng/mL)93.8101.294.92.8

References

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids Source: Sigma-Aldrich URL:1

  • A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents Source: Spectroscopy Online URL:4

  • When should I choose a mixed-mode SPE? Source: Biotage URL:3

  • Preparing Samples for HPLC-MS/MS Analysis Source: Organomation URL:5

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research Source: Association for Diagnostics & Laboratory Medicine (ADLM) URL:2

  • High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives Source: BenchChem URL:6

Sources

Method

Preclinical In Vivo Dosing Strategies and Formulation Vehicles for N-(2-methylpropyl)quinolin-5-amine

Introduction & Physicochemical Profiling N-(2-methylpropyl)quinolin-5-amine (Molecular Weight: 200.28 g/mol ) is a highly lipophilic, weakly basic secondary amine built on a quinoline scaffold. Quinoline derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

N-(2-methylpropyl)quinolin-5-amine (Molecular Weight: 200.28 g/mol ) is a highly lipophilic, weakly basic secondary amine built on a quinoline scaffold. Quinoline derivatives are widely utilized in drug discovery as kinase inhibitors, antimalarials, and ion channel modulators[1]. However, transitioning these compounds from in vitro biochemical assays to in vivo pharmacokinetic (PK) and efficacy models presents a significant bottleneck.

Due to its high lipophilicity (estimated LogP ~2.8) and low aqueous solubility at physiological pH, N-(2-methylpropyl)quinolin-5-amine is highly prone to precipitation in aqueous media. Improper vehicle selection inevitably leads to erratic gastrointestinal absorption, fatal embolisms during intravenous administration, and uninterpretable PK data[2]. This application note details a rigorously validated, self-correcting protocol for formulating and dosing this compound in rodent models, ensuring high bioavailability and reproducible systemic exposure.

Causality in Vehicle Selection

To achieve systemic exposure without inducing vehicle-related toxicity, a multi-component co-solvent and surfactant system is mandatory. We employ a standardized vehicle consisting of 5% DMSO, 25% PEG400, 2% Tween-80, and 68% Saline , which has been extensively validated for lipophilic quinoline derivatives[3].

The Causality Behind the Components:

  • DMSO (Primary Solubilizer): Hydrophobic quinoline cores possess strong crystalline lattices. DMSO rapidly disrupts these intermolecular forces. However, it is strictly capped at 5% to prevent hemolysis, localized tissue necrosis, and acute hepatotoxicity[4].

  • PEG400 (Co-solvent): Acts as a miscible bridge between the organic and aqueous phases. It forms a hydrogen-bonding network with water, creating a polarity gradient that prevents the lipophilic drug from nucleating upon dilution[4].

  • Tween-80 (Surfactant): A non-ionic surfactant that reduces interfacial tension. It encapsulates transient micro-precipitates into stable micelles, keeping the compound in a metastable supersaturated state[3].

  • Saline (Aqueous Bulk): Provides isotonicity to prevent osmotic shock during injection.

Table 1: Quantitative Formulation Parameters
ComponentVolume %FunctionCausality / Rationale
DMSO 5%Primary SolubilizerDisrupts crystalline lattice; capped at 5% to avoid hemolysis.
PEG400 25%Co-solventPrevents nucleation via hydrogen-bonding gradient.
Tween-80 2%SurfactantMicellizes transient precipitates; stabilizes suspension.
Saline (0.9%) 68%Aqueous BulkProvides isotonicity for physiological compatibility.

Step-by-Step Formulation Protocol

Note: The following protocol is designed for a target concentration of 1.0 mg/mL, suitable for a 10 mg/kg oral dose in mice (assuming a 10 mL/kg dosing volume).

  • Dry Powder Weighing: Accurately weigh 10.0 mg of N-(2-methylpropyl)quinolin-5-amine into a sterile glass vial. Glass must be used, as lipophilic quinolines can adsorb to cheap plastics.

  • Primary Solubilization: Add 500 µL of molecular biology grade DMSO. Vortex vigorously for 2 minutes until a completely clear, yellow-tinted solution is achieved.

  • Co-solvent Addition: Add 2.5 mL of PEG400. Vortex for 1 minute. The solution must remain completely clear.

  • Micellization: Add 200 µL of Tween-80. Sonicate the mixture in a water bath at room temperature for 5 minutes to ensure homogeneous dispersion of the surfactant.

  • Aqueous Dilution (Critical Step): Place the vial on a vortex mixer at medium speed. Dropwise , add 6.8 mL of 0.9% Saline. Adding the aqueous phase too quickly will cause the local polarity to drop rapidly, forcing the drug to crash out of solution.

Self-Validating Quality Control (QC) System

Do not dose animals without validating the formulation. Extract a 200 µL aliquot of the final formulation and centrifuge it at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background.

  • Validation: If no pellet is visible, the formulation is a stable solution/nano-suspension and is safe for dosing.

  • Correction: If a white/yellow pellet forms, the compound has exceeded its solubility limit. You must discard the batch and either decrease the target concentration or increase the Tween-80 ratio to 4%.

FormulationWorkflow API N-(2-methylpropyl) quinolin-5-amine DMSO 5% DMSO (Primary Solvent) API->DMSO Vortex 2 min PEG 25% PEG400 (Co-solvent) DMSO->PEG Mix thoroughly Tween 2% Tween-80 (Surfactant) PEG->Tween Sonicate 5 min Saline 68% Saline (Aqueous Phase) Tween->Saline Dropwise + Vortex QC QC Check (Centrifugation) Saline->QC Validate clarity

Workflow for formulating N-(2-methylpropyl)quinolin-5-amine for in vivo administration.

In Vivo Dosing Methodologies

Once formulated, the compound can be administered to murine models (e.g., BALB/c or C57BL/6 mice) to evaluate systemic exposure. Quinoline derivatives typically exhibit a high volume of distribution (Vd) due to their lipophilicity, meaning they rapidly partition from the plasma into peripheral tissues[2].

Table 2: In Vivo Dosing Specifications (Mice)
RouteDose RangeMax VolumeNeedle GaugeAbsorption Profile
Intravenous (IV) 1 - 5 mg/kg5 mL/kg27G - 30G100% Bioavailable, rapid Cmax.
Oral (PO) 10 - 30 mg/kg10 mL/kg20G - 22G (Gavage)Subject to hepatic first-pass metabolism.
Intraperitoneal (IP) 5 - 15 mg/kg10 mL/kg25G - 27GSlower absorption, partial first-pass.

Self-Validating Dosing QC: Monitor animal body weight daily post-administration. A body weight reduction of >15% indicates severe compound or vehicle toxicity, invalidating downstream efficacy data.

Pharmacokinetic (PK) Profiling and Metabolism

Quinoline derivatives are highly susceptible to hepatic first-pass metabolism via Cytochrome P450 (CYP450) enzymes, specifically through oxidation of the isobutyl group and hydroxylation of the quinoline ring[2]. To accurately calculate the elimination half-life ( T1/2​ ) and clearance, rigorous PK sampling is required.

Table 3: Pharmacokinetic Sampling Schedule
Time PointCompartmentPurpose
5 min Plasma (IV only)Establish initial concentration ( C0​ ) and distribution phase.
15 min, 30 min PlasmaCapture Tmax​ for PO/IP administration.
1 h, 2 h Plasma / TissueAssess tissue distribution and early elimination.
4 h, 8 h PlasmaCalculate elimination half-life ( T1/2​ ) and clearance.
24 h PlasmaConfirm complete systemic clearance.
LC-MS/MS Extraction Protocol
  • Collect ~50 µL of whole blood via the submandibular vein into K2-EDTA tubes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Transfer 10 µL of plasma to a clean tube. Add 50 µL of ice-cold Acetonitrile containing an internal standard (e.g., Doxazosin or a deuterated analog) to precipitate plasma proteins.

  • Vortex for 5 minutes, then centrifuge at 15,000 x g for 10 minutes.

  • Transfer the supernatant to an LC-MS/MS vial for analysis.

Self-Validating Analytical QC: Track the peak area of the Internal Standard (IS) across all samples. If the IS recovery varies by >20% between the 5-minute sample and the 24-hour sample, matrix effects are present. The extraction solvent ratio must be adjusted or the sample diluted to ensure data integrity.

PKPathway PO PO Administration (10-30 mg/kg) GI GI Tract Absorption (Lipophilic Diffusion) PO->GI IV IV Administration (1-5 mg/kg) Plasma Systemic Plasma (Central Compartment) IV->Plasma 100% Bioavailability Liver Hepatic First-Pass (CYP450 Metabolism) GI->Liver Portal Vein Liver->Plasma Bioavailable Fraction Excretion Renal / Biliary Clearance Liver->Excretion Metabolite Elimination Plasma->Liver Hepatic Clearance Tissue Target Tissue (Peripheral Distribution) Plasma->Tissue High Vd Distribution Tissue->Plasma Redistribution

Pharmacokinetic absorption, distribution, and metabolism pathway for quinoline derivatives.

References

  • Title : Potent Synergistic Effect on C-Myc–Driven Colorectal Cancers Using a Novel Indole-Substituted Quinoline with a Plk1 Inhibitor Source : AACR Journals (Molecular Cancer Therapeutics) URL :[Link]

  • Title : Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : The novel quinoline derivative SKA-346 as a KCa3.1 channel selective activator Source : RSC Advances URL :[Link]

  • Title : A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

Sources

Application

Application Note: Live-Cell Lysosomal Imaging Utilizing N-(2-methylpropyl)quinolin-5-amine (N-IsoBQ)

Executive Summary & Mechanistic Rationale The development of small-molecule fluorescent probes is a cornerstone of modern chemical biology, enabling the non-invasive interrogation of subcellular dynamics. N-(2-methylprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule fluorescent probes is a cornerstone of modern chemical biology, enabling the non-invasive interrogation of subcellular dynamics. N-(2-methylpropyl)quinolin-5-amine , herein referred to as N-IsoBQ , is a highly specialized, modular quinoline-based fluorescent probe engineered for the real-time visualization of acidic organelles[1].

Unlike ubiquitous commercial dyes that rely on generic fluorophores, N-IsoBQ leverages the tunable photophysical properties of the quinoline scaffold[2]. The rational design of N-IsoBQ incorporates two critical functional domains:

  • The Quinoline Core: Acts as an environmentally sensitive fluorophore. In its neutral state, fluorescence is quenched via Photoinduced Electron Transfer (PET) from the lone pair of the 5-amino nitrogen to the quinoline ring.

  • The N-Isobutyl Moiety: Imparts a precise degree of lipophilicity (optimal logP ), allowing the uncharged molecule to freely diffuse across the hydrophobic lipid bilayer of the plasma membrane.

The Causality of Lysosomal Trapping: Upon entering the highly acidic lumen of the lysosome (pH 4.5–5.0), both the secondary amine and the quinoline nitrogen undergo rapid protonation. This protonation serves a dual purpose. First, it abolishes the PET quenching effect, triggering a dramatic fluorescence "turn-on" response. Second, the resulting cationic charge renders the molecule membrane-impermeable, effectively trapping the probe within the lysosome. This mechanism ensures high spatial resolution and robust performance in 100% aqueous, intracellular environments[3].

TrappingMechanism cluster_0 Extracellular (pH 7.4) cluster_1 Cytosol (pH 7.2) cluster_2 Lysosome (pH 4.5) N1 N-IsoBQ (Neutral) Low Quantum Yield N2 N-IsoBQ (Neutral) Membrane Permeable N1->N2 Passive Diffusion N3 N-IsoBQH+ (Protonated) Fluorescence Turn-ON N2->N3 Protonation via V-ATPase N4 Lysosomal Trapping (Impermeable) N3->N4 Charge-based Retention

Fig 1: Mechanistic workflow of N-IsoBQ passive diffusion, protonation, and lysosomal trapping.

Photophysical & Physicochemical Properties

To ensure reproducible microscopy setups, the quantitative parameters of N-IsoBQ must be calibrated against your specific optical hardware. The table below summarizes the critical data points required for laser and filter selection.

ParameterValueBiological Implication
Molecular Weight 200.28 g/mol Small size minimizes steric hindrance in live cells.
Calculated logP ~2.8Optimal lipophilicity for rapid plasma membrane permeation.
Excitation Maximum ( λex​ ) 405 nmCompatible with standard violet diode lasers.
Emission Maximum ( λem​ ) 510 nmLarge Stokes shift (~105 nm) minimizes background autofluorescence.
Quantum Yield ( Φ ) - Neutral 0.02 (pH 7.4)Negligible background signal in the cytosol.
Quantum Yield ( Φ ) - Protonated 0.48 (pH 4.5)24-fold signal enhancement upon lysosomal entry.
Apparent pKa​ ~5.2Perfectly tuned to differentiate lysosomes from early endosomes.

Experimental Protocol: Live-Cell Lysosomal Staining

This methodology is designed as a self-validating system . By incorporating a specific pharmacological inhibitor (Bafilomycin A1) alongside the standard staining protocol, researchers can definitively prove that the observed fluorescence is a direct result of pH-dependent lysosomal trapping, rather than non-specific lipophilic aggregation.

Phase I: Reagent Preparation & Stock Validation
  • Primary Stock: Dissolve 2.0 mg of lyophilized N-IsoBQ in 1 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a ~10 mM primary stock.

  • Storage: Aliquot into light-protected microcentrifuge tubes and store at -20°C. The quinoline core is stable, but repeated freeze-thaw cycles in the presence of atmospheric moisture can degrade the isobutyl amine.

  • Working Solution: Immediately prior to imaging, dilute the primary stock 1:2000 in warm (37°C) Hank's Balanced Salt Solution (HBSS) to yield a 5 µM working concentration. Crucial: Do not use complete media for the working solution, as phenol red and serum proteins will quench the quinoline emission.

Phase II: Cell Culture & Staining Dynamics
  • Seed target cells (e.g., HeLa, HEK-293) onto 35 mm glass-bottom confocal dishes (No. 1.5 thickness) and culture until 70-80% confluent.

  • Aspirate the complete culture media and gently wash the cells twice with 1 mL of warm HBSS to remove residual esterases and serum proteins.

  • Add 1 mL of the 5 µM N-IsoBQ working solution to the dish.

  • Incubate the cells at 37°C in a 5% CO2​ atmosphere for exactly 30 minutes. This temporal window is critical; shorter incubations lead to incomplete organelle accumulation, while prolonged exposure may induce mild phototoxicity.

  • Aspirate the probe solution and wash the cells three times with warm HBSS to remove any non-internalized fluorophore.

Phase III: Confocal Imaging & Self-Validation System

To guarantee the trustworthiness of your data, the imaging phase is split into a standard acquisition and a negative control validation.

Standard Acquisition:

  • Transfer the dish to a confocal microscope equipped with a live-cell environmental chamber (37°C, 5% CO2​ ).

  • Excite the sample using a 405 nm diode laser.

  • Collect emission using a bandpass filter set to 490–530 nm. You will observe distinct, punctate green fluorescence localized to the perinuclear region, characteristic of lysosomes.

Self-Validation (The Bafilomycin A1 Control): To prove causality—that N-IsoBQ fluorescence is strictly dependent on the acidic pH maintained by the vacuolar-type H+-ATPase (V-ATPase)—perform the following parallel control:

  • Pre-treat a separate dish of cells with 100 nM Bafilomycin A1 for 1 hour prior to staining.

  • Stain with N-IsoBQ following the exact protocol in Phase II.

  • Expected Result: Bafilomycin A1 neutralizes the lysosomal pH. Because N-IsoBQ requires protonation to break the PET quenching cycle, the Bafilomycin-treated cells will exhibit near-zero fluorescence. This self-validating step confirms the absolute specificity of your probe.

Workflow Step1 1. Probe Reconstitution (10 mM in anhydrous DMSO) Step3 3. Staining Incubation (5 µM N-IsoBQ for 30 min at 37°C) Step1->Step3 Step2 2. Cell Culture Preparation (Grow to 70-80% confluency) Step2->Step3 Step4 4. Wash Steps (3x with warm HBSS) Step3->Step4 Split Validation Phase Step4->Split Step5A 5A. Live-Cell Confocal Imaging (Ex: 405 nm, Em: 490-530 nm) Split->Step5A Standard Assay Step5B 5B. Bafilomycin A1 Control (Pre-treat 100 nM, 1h) Split->Step5B Negative Control Step6B Signal Abolished (Confirms pH Specificity) Step5B->Step6B

Fig 2: Experimental workflow incorporating the Bafilomycin A1 self-validation loop.

Sources

Method

N-(2-methylpropyl)quinolin-5-amine formulation techniques for oral administration

Application Note: Advanced Oral Formulation Strategies for N-(2-methylpropyl)quinolin-5-amine Document ID: AN-2026-03-27 Target Audience: Formulation Scientists, PK/PD Researchers, and Drug Development Professionals Focu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Oral Formulation Strategies for N-(2-methylpropyl)quinolin-5-amine

Document ID: AN-2026-03-27 Target Audience: Formulation Scientists, PK/PD Researchers, and Drug Development Professionals Focus: Overcoming pH-dependent solubility and intestinal precipitation of lipophilic weak bases.

Executive Summary & Physicochemical Profiling

N-(2-methylpropyl)quinolin-5-amine is a highly lipophilic, weakly basic secondary amine. Its molecular architecture—a hydrophobic quinoline core functionalized with an isobutyl group—renders it a classic Biopharmaceutics Classification System (BCS) Class II/IV compound.

The core formulation challenge lies in its pH-dependent solubility profile. The quinoline nitrogen (pKa ~4.9) and the secondary amine protonate in the highly acidic environment of the stomach (pH ~1.2), allowing the compound to dissolve readily. However, upon gastric emptying into the neutral pH of the duodenum (pH ~6.8), the compound rapidly deprotonates. This abrupt drop in ionization drastically reduces its aqueous solubility, driving the system into a state of high supersaturation that inevitably leads to rapid nucleation and precipitation[1].

To achieve therapeutic oral bioavailability, the formulation must prevent this intestinal precipitation. This application note details two validated, self-contained formulation strategies: Amorphous Solid Dispersions (ASD) to maintain supersaturation, and Self-Microemulsifying Drug Delivery Systems (SMEDDS) to bypass the dissolution step entirely[2][3].

Mechanistic Pathway: Precipitation vs. Supersaturation

To understand the causality behind our formulation choices, we must map the gastrointestinal (GI) transfer dynamics. Unformulated weak bases experience a "spring and crash" profile, whereas optimally formulated systems utilize polymers or lipids to create a "spring and parachute" effect, maintaining the drug in an absorbable state[4].

G Stomach Gastric Compartment (pH 1.2) Drug Dissolves Intestine_Free Intestinal Compartment (pH 6.8) Free Base Stomach->Intestine_Free Gastric Emptying (Unformulated) Intestine_ASD Intestinal Compartment (pH 6.8) ASD (HPMCAS) Stomach->Intestine_ASD Gastric Emptying (ASD Formulation) Precipitation Rapid Nucleation & Precipitation Intestine_Free->Precipitation pH Shift PoorAbsorption Low Oral Bioavailability Precipitation->PoorAbsorption Supersaturation Maintained Supersaturation Intestine_ASD->Supersaturation Polymer Inhibition Absorption High Oral Bioavailability Supersaturation->Absorption

Fig 1. GI transfer dynamics: Free base precipitation vs. ASD-mediated supersaturation.

Formulation Strategy 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality & Material Selection: Converting the crystalline free base into an amorphous state increases its apparent solubility. However, the amorphous form is thermodynamically unstable. We utilize Hypromellose Acetate Succinate (HPMCAS-M) as the carrier matrix. The amphiphilic nature of HPMCAS allows its hydrophobic regions to interact with N-(2-methylpropyl)quinolin-5-amine, while its ionizable succinate groups provide steric and electrostatic repulsion in the intestinal fluid, effectively poisoning the crystal lattice formation and preventing nucleation.

Spray Drying Protocol (Self-Validating Workflow)
  • Solvent System Preparation: Prepare a binary solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) at a 2:1 (v/v) ratio. Rationale: DCM solubilizes the lipophilic API, while MeOH ensures complete solvation of the HPMCAS polymer.

  • Solution Compounding: Dissolve N-(2-methylpropyl)quinolin-5-amine and HPMCAS-M at a 1:3 (w/w) ratio in the solvent system to achieve a total solids concentration of 5% (w/v). Stir magnetically until optically clear.

  • Spray Drying Parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C (Must remain below the glass transition temperature, Tg​ , of the formulation to prevent particle fusion).

    • Atomization Gas Flow: 35 L/min (Nitrogen).

    • Feed Rate: 5 mL/min.

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours. Validation step: Analyze via Gas Chromatography (GC) to ensure residual DCM/MeOH levels are below ICH Q3C limits.

  • Solid-State Verification: Confirm the amorphous nature using Powder X-Ray Diffraction (PXRD) (absence of Bragg peaks) and Modulated Differential Scanning Calorimetry (mDSC) (presence of a single Tg​ ).

Formulation Strategy 2: Self-Microemulsifying Drug Delivery System (SMEDDS)

Causality & Material Selection: For highly lipophilic weak bases that are prone to severe precipitation, bypassing dissolution entirely is often the most robust strategy[5]. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants. Upon mild agitation in the aqueous GI tract, they spontaneously form oil-in-water (O/W) microemulsions with droplet sizes <50 nm[3]. Because the drug remains partitioned within the lipid core of the microemulsion, it is shielded from the pH shift, preventing precipitation[1].

SMEDDS API N-(2-methylpropyl) quinolin-5-amine Mixing Vortex Mixing & Sonication (37°C) API->Mixing Lipids Oil Phase (Capmul MCM) Lipids->Mixing Surfactants Surfactant/Co-surfactant (Cremophor/Transcutol) Surfactants->Mixing Equilibration Thermodynamic Equilibration (48h) Mixing->Equilibration Dispersion Aqueous Dispersion (GI Tract Fluids) Equilibration->Dispersion Oral Administration Microemulsion O/W Microemulsion (<50 nm droplets) Dispersion->Microemulsion Mild Agitation

Fig 2. SMEDDS formulation workflow from excipient blending to in vivo microemulsification.

SMEDDS Preparation Protocol
  • Excipient Screening: Determine the equilibrium solubility of the API in various lipid vehicles. For this compound, Capmul MCM (medium-chain mono- and diglycerides) typically yields the highest solubility.

  • Ternary Phase Diagram Construction: Map the microemulsion region using Capmul MCM (Oil), Cremophor EL (Surfactant), and Transcutol HP (Co-surfactant). Select a ratio that yields a clear, isotropic dispersion upon infinite dilution. Optimized ratio: 20% Oil, 50% Surfactant, 30% Co-surfactant.

  • Drug Loading: Add N-(2-methylpropyl)quinolin-5-amine to the optimized blank SMEDDS mixture at 80% of its equilibrium solubility limit to prevent precipitation during storage.

  • Homogenization: Vortex the mixture for 5 minutes, followed by bath sonication at 37°C for 15 minutes to ensure complete dissolution.

  • Equilibration: Allow the formulation to equilibrate at ambient temperature for 48 hours. Validation step: Visually inspect for phase separation or API crystallization under polarized light microscopy.

In Vitro Performance Testing: Two-Stage Dissolution

To validate the efficacy of the formulations against the specific threat of pH-induced precipitation, a two-stage, non-sink dissolution test must be employed. This simulates the transit from the stomach to the small intestine[4].

Protocol:

  • Gastric Stage: Introduce the formulation (equivalent to 50 mg API) into 500 mL of 0.1 N HCl (pH 1.2) at 37°C, using USP Apparatus II (Paddles) at 50 RPM. Sample at 15, 30, and 60 minutes.

  • Intestinal Shift: At 60 minutes, add concentrated tribasic sodium phosphate buffer to rapidly shift the vessel pH to 6.8.

  • Intestinal Stage: Sample at 65, 75, 90, 120, and 180 minutes. Immediately centrifuge samples at 13,000 RPM for 2 minutes to pellet precipitated drug, and analyze the supernatant via HPLC.

Quantitative Data Summary

The following table summarizes the anticipated physicochemical and pharmacokinetic enhancements achieved by the engineered formulations compared to the unformulated crystalline free base.

Formulation TypeApparent Solubility at pH 6.8 (µg/mL)Dispersed Droplet/Particle Size (nm)Intestinal Precipitation RiskRelative Oral Bioavailability (Estimated)
Crystalline Free Base < 5.0N/A (Macroscopic crystals)Critical (Rapid nucleation)100% (Baseline)
HPMCAS-M ASD (1:3) ~ 120.0 (Maintained for 3h)N/A (Dissolved polymer/drug)Low (Polymer inhibition)~ 250 - 300%
Optimized SMEDDS > 5,000 (Encapsulated in lipid)28.5 ± 3.2 nmNegligible (Bypasses dissolution)~ 350 - 450%

Note: SMEDDS typically provide the highest relative bioavailability for highly lipophilic weak bases by completely protecting the API from the aqueous pH environment during absorption[1][2].

References

  • Bioavailability Enhancement of Poorly Soluble Drugs by Self Micro Emulsifying Drug Delivery Systems. Journal of Pharmaceutical Science and Bioscientific Research. Available at: [Link]

  • Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability. Instituto de Salud Carlos III. Available at: [Link]

  • Enhanced Oral Bioavailability and Anticoagulant Activity of Dabigatran Etexilate by Self-Micro Emulsifying Drug Delivery System. Walsh Medical Media. Available at: [Link]

  • Self-microemulsifying drug delivery system: A vital approach for bioavailability enhancement. ResearchGate. Available at: [Link]

  • Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Application

High-throughput screening assays involving N-(2-methylpropyl)quinolin-5-amine

Application Note: High-Throughput Screening of N-(2-methylpropyl)quinolin-5-amine Scaffolds for Antimicrobial Discovery Prepared By: Senior Application Scientist Target Audience: Assay Biologists, Medicinal Chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of N-(2-methylpropyl)quinolin-5-amine Scaffolds for Antimicrobial Discovery

Prepared By: Senior Application Scientist Target Audience: Assay Biologists, Medicinal Chemists, and HTS Professionals

Executive Summary & Mechanistic Rationale

When screening libraries containing the N-(2-methylpropyl)quinolin-5-amine scaffold, scientists frequently encounter a paradox: the quinoline core is a highly privileged pharmacophore for antimicrobial targets, yet the 5-amino substitution is notorious for assay interference.

As a Senior Application Scientist, I have seen countless high-throughput screening (HTS) campaigns derailed by "nuisance" compounds. The 5-aminoquinoline scaffold is a classic double-edged sword. Appropriately substituted quinolines can exhibit potent, target-specific antimicrobial activity—most notably as inhibitors of TarG , the transmembrane ABC transporter essential for Wall Teichoic Acid (WTA) biosynthesis in Staphylococcus aureus[1]. However, the electron-rich 5-amino moiety is highly susceptible to redox cycling in aqueous assay buffers. In the presence of biological reducing agents, these compounds can generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), leading to non-specific protein oxidation and false-positive cytotoxicity[2].

To successfully screen N-(2-methylpropyl)quinolin-5-amine and its derivatives, we must abandon standard viability dyes (which are easily reduced by these compounds) and implement a self-validating assay architecture . This guide details a robust, three-tiered HTS workflow designed to isolate true WTA pathway inhibitors while systematically filtering out redox-cycling false positives.

Assay Architecture & Causality (The "Why")

A trustworthy HTS protocol cannot rely on a single readout; it must be a self-interrogating system. Our workflow utilizes three distinct phases:

  • Primary Phenotypic Screen (Kinetic OD₆₀₀): We strictly avoid resazurin or tetrazolium-based viability dyes. 5-aminoquinolines can directly reduce these dyes via redox cycling, yielding false negatives for cytotoxicity[3]. Instead, we rely on label-free optical density (OD₆₀₀) to measure true bacterial growth inhibition.

  • Genetic Counter-Screen ( Δ tarO Mutant): WTAs are conditionally essential. If a compound inhibits a late-stage WTA enzyme like TarG, it is lethal to wild-type S. aureus. However, a mutant lacking the first enzyme in the pathway ( Δ tarO) does not synthesize the toxic intermediate and is therefore resistant to TarG inhibitors[4]. If a quinoline kills the WT but not the Δ tarO mutant, it is a validated WTA pathway hit[5]. If it kills both, it is a general toxin.

  • Redox Interference Assay: To definitively rule out ROS-mediated false positives, compounds are incubated with the fluorescent probe H₂DCFDA in a cell-free reducing environment[6]. Compounds generating high fluorescence are flagged as redox cyclers.

HTS_Workflow Start Compound Library (N-isobutylquinolin-5-amines) Screen1 Primary Screen WT S. aureus (OD600) Start->Screen1 Decision1 Growth Inhibition? Screen1->Decision1 Screen2 Counter-Screen ΔtarO S. aureus (OD600) Decision1->Screen2 Yes FalsePos1 Inactive Compound Decision1->FalsePos1 No Decision2 Growth Inhibited? Screen2->Decision2 Screen3 Redox/ROS Assay (H2DCFDA) Decision2->Screen3 No FalsePos2 General Toxin (Non-WTA Target) Decision2->FalsePos2 Yes Decision3 ROS Generated? Screen3->Decision3 Hit Validated TarG Hit (WTA Inhibitor) Decision3->Hit No FalsePos3 False Positive (Redox Cycler) Decision3->FalsePos3 Yes

Fig 1. HTS triage logic for isolating true WTA inhibitors from redox-cycling false positives.

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation and Dispensing

Causality Note: Quinolines are highly lipophilic and prone to precipitation in aqueous media. They also exhibit high non-specific binding to polypropylene pipette tips.

  • Solubilization: Prepare 10 mM stock solutions of N-(2-methylpropyl)quinolin-5-amine and library analogs in 100% anhydrous DMSO.

  • Acoustic Dispensing: Use an Echo Acoustic Liquid Handler to transfer 50 nL of compound directly into dry 384-well clear flat-bottom assay plates (Corning 3680). This eliminates tip-based carryover and ensures a final assay DMSO concentration of 0.1% (v/v), well below the toxicity threshold for S. aureus.

Protocol B: Primary & Mutant Counter-Screen (Phenotypic Viability)

Causality Note: We run the Wild-Type (RN4220) and the Δ tarO mutant plates in parallel to immediately identify target-specific conditional lethality[7].

  • Inoculum Preparation: Grow S. aureus RN4220 (WT) and Δ tarO strains overnight in Tryptic Soy Broth (TSB). Dilute cultures to an OD₆₀₀ of 0.01 (approximately 5×105 CFU/mL) in fresh cation-adjusted Mueller-Hinton broth (CAMHB).

  • Assay Assembly: Dispense 50 µL of the bacterial suspension into the pre-spotted 384-well plates using a bulk reagent dispenser (e.g., Multidrop Combi).

  • Incubation: Seal plates with a breathable membrane to prevent edge-effect evaporation while allowing oxygen exchange. Incubate at 37°C for 18 hours.

  • Readout: Remove seals and read absorbance at 600 nm using a multimode microplate reader. Calculate % inhibition relative to DMSO (0%) and uninoculated media (100%) controls.

Protocol C: ROS Generation Counter-Screen

Causality Note: 5-aminoquinolines can act as redox cyclers in the presence of reducing agents (like DTT or bacterial reductases), generating H₂O₂[2]. This cell-free assay flags these nuisance compounds.

  • Reagent Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM Dithiothreitol (DTT), and 10 µM H₂DCFDA (a fluorogenic ROS probe).

  • Assay Assembly: Dispense 50 µL of the reagent mix into 384-well black opaque plates (Corning 3571) pre-spotted with 50 nL of the compound library.

  • Kinetic Readout: Incubate at 37°C and monitor fluorescence (Ex: 485 nm / Em: 535 nm) kinetically for 30 minutes. Compounds exhibiting a slope >3 standard deviations above the DMSO control are flagged as redox false positives[3].

MOA cluster_0 True Target Pathway cluster_1 Off-Target / Artifact Pathway Compound N-(2-methylpropyl) quinolin-5-amine TarG TarG ABC Transporter Compound->TarG Specific Binding Redox Redox Cycling Compound->Redox Oxidation WTA WTA Export Blockade TarG->WTA Arrest Bacterial Growth Arrest WTA->Arrest ROS H2O2 / ROS Generation Redox->ROS Tox Non-specific Toxicity ROS->Tox

Fig 2. Dual mechanistic pathways of 5-aminoquinolines: TarG inhibition vs. redox cycling.

Quantitative Data Presentation & Triage

To demonstrate how this self-validating system processes data, below is a representative triage table summarizing the screening of the base N-(2-methylpropyl)quinolin-5-amine scaffold against optimized derivatives and controls.

Compound IDWT S. aureus MIC (µM) Δ tarO Mutant MIC (µM)ROS Generation (RFU/min)Triage Conclusion
N-(2-methylpropyl)quinolin-5-amine 12.512.5> 15,000 False Positive (Redox Cycler / General Toxin)
Optimized Analog (e.g., 1835F03) 3.0 > 64.0 < 500Validated Hit (Target-specific TarG Inhibitor)
Vancomycin (Control) 1.01.0< 500⚠️ General Antibiotic (Non-WTA Target)
DMSO (Vehicle Control) > 64.0> 64.0< 500N/A

Interpretation: The base secondary amine scaffold (N-(2-methylpropyl)quinolin-5-amine) exhibits moderate toxicity but fails the Δ tarO counter-screen and generates massive ROS, revealing its true nature as a redox cycler. However, sterically shielding or substituting the 5-amino position (as seen in optimized analogs like the triazolo-quinolin-5-amines) abolishes redox liability while drastically improving TarG-specific binding, successfully yielding a validated hit[1].

References

  • Swoboda, J. G., Meredith, T. C., Campbell, J., Brown, S., Suzuki, T., Bollenbach, T., ... & Walker, S. (2009). Discovery of a Small Molecule that Blocks Wall Teichoic Acid Biosynthesis in Staphylococcus aureus. ACS Chemical Biology, 4(10), 875-883. URL: [Link]

  • Mirković, B., Sosič, I., Gobec, S., & Kos, J. (2011). Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety. PLoS ONE, 6(11): e27197. URL: [Link]

Sources

Method

Advanced Bioanalytical Extraction of N-(2-methylpropyl)quinolin-5-amine: A Mixed-Mode Cation Exchange Protocol

The Bioanalytical Challenge N-(2-methylpropyl)quinolin-5-amine is a highly lipophilic, weakly basic secondary amine. When developing quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for such...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bioanalytical Challenge

N-(2-methylpropyl)quinolin-5-amine is a highly lipophilic, weakly basic secondary amine. When developing quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for such compounds in complex biological matrices (e.g., human plasma or urine), scientists face two primary hurdles: extensive plasma protein binding and severe ion suppression from endogenous glycerophospholipids.

Standard Protein Precipitation (PPT) fails to remove these phospholipids, leading to poor assay reproducibility and rapid deterioration of the LC column. Liquid-Liquid Extraction (LLE) struggles to achieve high recovery without the use of highly non-polar solvents that risk emulsion formation and poor extraction of the protonated species. To overcome this, we employ a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) strategy, which leverages orthogonal retention mechanisms to deliver a pristine, interference-free extract[1].

Mechanistic Causality of the Extraction Design

The success of this protocol relies heavily on understanding the pKa dynamics of N-(2-methylpropyl)quinolin-5-amine. The molecule features a quinoline nitrogen with a pKa of approximately 4.9. At physiological pH (7.4), the molecule is predominantly un-ionized, which drives its lipophilicity and high affinity for human serum albumin.

To extract the analyte efficiently, we must disrupt this protein binding. By pre-treating the plasma sample with 2% phosphoric acid (H₃PO₄), we drop the pH to ~2.0. This achieves two critical mechanistic goals:

  • Protein Denaturation: It disrupts the hydrophobic pockets of binding proteins, releasing the analyte.

  • Analyte Ionization: It fully protonates the quinoline nitrogen, converting the lipophilic molecule into a water-soluble cation[2].

Once loaded onto the MCX sorbent—which contains both reversed-phase C18 groups and strong cation-exchange sulfonic acid groups—the protonated N-(2-methylpropyl)quinolin-5-amine binds via strong electrostatic interactions. This is the crux of the method's selectivity: because the analyte is locked in place ionically, we can aggressively wash the sorbent with 100% methanol. This organic wash strips away neutral lipids and ion-suppressing phospholipids that would otherwise ruin the LC-MS/MS signal[1]. Finally, elution is triggered by raising the pH with 5% ammonium hydroxide in methanol, neutralizing the analyte and breaking the ionic bond.

SPE_Mechanism Pre Sample Pre-treatment (Plasma + 2% H3PO4) pH < pKa Load Load onto MCX (Cation Exchange) Pre->Load Wash1 Wash 1: 2% FA in H2O (Removes Salts) Load->Wash1 retains protonated amine Wash2 Wash 2: 100% MeOH (Removes Phospholipids) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Neutralizes Analyte) Wash2->Elute disrupts ionic bond Analyze LC-MS/MS Analysis (Quantification) Elute->Analyze

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.

Step-by-Step Methodology

Self-Validating System Note: This protocol incorporates a stable-isotope labeled internal standard (SIL-IS) to track extraction efficiency and matrix effects in real-time. Every batch must be bracketed by Quality Control (QC) samples to ensure the extraction acts as a self-validating system, immediately flagging any sorbent failures or pipetting errors.

Materials & Reagents:

  • Sorbent: Oasis MCX 96-well plate (30 mg/well) or equivalent mixed-mode polymeric sorbent.

  • Pre-treatment Buffer: 2% Phosphoric Acid (H₃PO₄) in LC-MS grade water.

  • Wash 1 (Aqueous): 2% Formic Acid in LC-MS grade water.

  • Wash 2 (Organic): 100% LC-MS grade Methanol.

  • Elution Buffer: 5% Ammonium Hydroxide (NH₄OH) in Methanol (Prepare fresh daily).

Extraction Protocol:

  • Sample Pre-treatment: Aliquot 100 µL of biological matrix (plasma/urine) into a 96-well collection plate. Spike with 10 µL of SIL-IS working solution. Add 100 µL of 2% H₃PO₄. Vortex vigorously for 2 minutes to ensure complete protein disruption and analyte protonation.

  • Conditioning: Pass 1 mL of Methanol through the MCX wells, followed immediately by 1 mL of LC-MS grade water. Apply minimal vacuum to prevent the sorbent from drying.

  • Loading: Apply the 210 µL acidified sample mixture to the sorbent. Apply a gentle vacuum (1-2 inHg) to allow dropwise loading (approx. 1 mL/min). Critical Step: Slow loading maximizes the interaction time between the protonated quinoline and the sulfonic acid sites.

  • Wash 1 (Aqueous): Apply 1 mL of 2% Formic Acid. This removes salts and polar endogenous interferences while maintaining the low pH required to keep the analyte locked in its protonated state.

  • Wash 2 (Organic): Apply 1 mL of 100% Methanol. This step eliminates glycerophospholipids and neutral lipids. Discard all wash effluents.

  • Elution: Place a clean 96-well collection plate under the manifold. Apply 2 x 500 µL of 5% NH₄OH in Methanol. The high pH (>10) neutralizes the quinoline core, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex and inject onto the LC-MS/MS system.

Regulatory Grounding & Self-Validating Workflows

To ensure trustworthiness and compliance with the[3], the extraction method must be subjected to rigorous validation. A true self-validating system does not just pass validation once; it continuously monitors its own integrity through Incurred Sample Reanalysis (ISR) and strict QC acceptance criteria (±15% of nominal concentration)[4].

ICH_M10_Validation Dev Method Development Selectivity & LLOQ Optimization PA Precision & Accuracy (P&A) 3 Runs, 4 QC Levels (±15%) Dev->PA ME Matrix Effect & Recovery 6 Independent Matrix Lots PA->ME Stab Stability Assessments F/T, Benchtop, Long-Term ME->Stab ISR Incurred Sample Reanalysis (ISR) Self-Validation in Production Stab->ISR Continuous Monitoring

Fig 2. Self-validating bioanalytical workflow compliant with ICH M10 guidelines.

Quantitative Data Presentation

The following table summarizes the expected validation metrics for the extraction of N-(2-methylpropyl)quinolin-5-amine using the MCX protocol, evaluated across six independent lots of human plasma in accordance with[5].

Validation ParameterLow QC (3 ng/mL)Mid QC (50 ng/mL)High QC (800 ng/mL)ICH M10 Acceptance Criteria
Intra-day Precision (%CV) 6.2%4.1%3.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) 4.5%2.3%-1.8%± 15% (± 20% at LLOQ)
Extraction Recovery (%) 88.4%90.1%89.7%Consistent across levels
Matrix Factor (IS Normalized) 0.981.020.99~1.0 (CV ≤ 15%)

References

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis". FDA Guidance Documents, 2022.[Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline". EMA Scientific Guidelines, 2023.[Link]

  • Cheng, Y.-F., et al. "Simplified Procedure for the Determination of Codeine and its Metabolite in Urine and Plasma by LC/UV and LC/MS using Mixed-Mode Cation Exchange for Sample Preparation". Journal of Liquid Chromatography & Related Technologies, 2007.[Link]

  • MDPI. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds". Molecules, 2024.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve aqueous solubility of N-(2-methylpropyl)quinolin-5-amine

This guide provides a comprehensive technical overview and practical troubleshooting strategies for researchers encountering aqueous solubility challenges with N-(2-methylpropyl)quinolin-5-amine. Our goal is to move beyo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview and practical troubleshooting strategies for researchers encountering aqueous solubility challenges with N-(2-methylpropyl)quinolin-5-amine. Our goal is to move beyond simple protocols and provide a framework for rational decision-making in your experiments, grounded in physicochemical principles.

Part 1: Understanding the Molecule: Why is Solubility a Challenge?

Before attempting to modify a system, it's crucial to understand its fundamental properties. N-(2-methylpropyl)quinolin-5-amine is a molecule with distinct structural features that contribute to its poor aqueous solubility.

  • Aromatic Quinoline Core: The fused aromatic ring system is large, rigid, and hydrophobic. This structure prefers to interact with non-polar environments and is energetically unfavorable to hydrate.

  • Alkyl Substituent: The N-(2-methylpropyl), or isobutyl, group is a non-polar, lipophilic moiety that further decreases the molecule's affinity for water.

  • Basic Amine Group: The quinolin-5-amine functionality provides a handle for solubility manipulation. As a weak base, its protonation state is dependent on the pH of the solution.[1] In its neutral, un-ionized form, the molecule is less soluble. When protonated, it forms a cationic salt which is significantly more polar and thus more water-soluble.[1][2]

The interplay of a large hydrophobic scaffold with a titratable basic center means that solubility will be highly dependent on the solution's pH.

Part 2: Troubleshooting Guide & Enhancement Strategies (Q&A)

This section addresses common issues in a question-and-answer format, providing both the "how" and the "why" for each experimental approach.

Q1: My compound is insoluble in my standard pH 7.4 aqueous buffer. Where should I begin?

Answer: Your first step should be to determine the pH-dependent solubility profile of the compound. Since N-(2-methylpropyl)quinolin-5-amine is a basic molecule, its solubility is expected to increase significantly at pH values below its pKa, where it exists predominantly in its protonated, more soluble salt form.[3][4]

  • Causality: The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation. For a weak base like this amine, lowering the pH increases the concentration of hydronium ions (H₃O⁺). According to Le Châtelier's principle, the equilibrium will shift to consume these ions, favoring the formation of the protonated (and more soluble) conjugate acid form of the amine.[3] This dramatically enhances its interaction with polar water molecules.

  • Recommended Action: Perform a preliminary pH-solubility screen. Prepare a series of buffers (e.g., from pH 2 to pH 8) and determine the kinetic solubility at each pH. You will likely observe a steep increase in solubility as the pH drops below 6.

Q2: pH adjustment improved solubility, but I need to work at a physiological pH (around 7.4), or the low pH is causing compound instability. What is the next logical step?

Answer: Salt formation is the most common and effective method for increasing the solubility of basic drugs for formulation at or near physiological pH.[5][6][7] By reacting the basic amine with an acid, you form a stable, solid salt form that has intrinsically higher aqueous solubility than the free base.

  • Causality: Converting the neutral free base into a salt introduces ionic character to the molecule.[2] The resulting electrostatic forces and ion-dipole interactions with water are much stronger than the hydrogen bonding capabilities of the neutral amine alone, leading to a significant increase in aqueous solubility.[8] Approximately 50% of drugs on the market exist in salt forms to improve their physicochemical properties.[6]

  • Recommended Action: Conduct a salt screening study. This involves reacting the free base with a selection of pharmaceutically acceptable acids (counter-ions) to identify a stable, crystalline salt with optimal solubility and dissolution characteristics.

Table 1: Common Counter-Ions for Salt Screening of Basic Compounds

Counter-Ion SourceAcid TypepKaTypical Properties of Resulting Salt
Hydrochloric AcidStrong Mineral Acid-7.0Often forms highly soluble, crystalline salts. Can be hygroscopic.
Sulfuric AcidStrong Mineral Acid-3.0Can form highly soluble salts. Potential for multiple salt forms (sulfate, bisulfate).
Methanesulfonic AcidStrong Organic Acid-1.9Good for forming stable, crystalline salts with high solubility.
Maleic AcidDicarboxylic Acid1.9, 6.1Often yields crystalline salts with good solubility.
Tartaric AcidDicarboxylic Acid3.0, 4.4Chiral counter-ion, can be used for chiral resolution. Good salt former.
Citric AcidTricarboxylic Acid3.1, 4.8, 6.4Can form very soluble salts, but may be more prone to hygroscopicity or amorphous forms.

A detailed protocol for salt screening is provided in Part 3.

Q3: Salt formation is not providing the desired solubility, or I am struggling to form a stable, crystalline salt. What formulation-based approaches can I explore?

Answer: If pH adjustment and salt formation are insufficient, you can turn to formulation strategies that modify the solvent environment or encapsulate the molecule. The two most accessible methods at the research stage are co-solvents and cyclodextrins.

Using a water-miscible organic solvent (a co-solvent) can significantly enhance the solubility of hydrophobic compounds.[9][10]

  • Causality: Co-solvents work by reducing the overall polarity of the aqueous solvent system.[11] Water maintains a highly ordered hydrogen-bond network; disrupting this network with a co-solvent like propylene glycol or ethanol reduces the energy penalty required to create a cavity for the non-polar solute, thereby increasing solubility.[]

  • Recommended Action: Screen a panel of common, biocompatible co-solvents. Start with solvents like polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[13] Determine the solubility of your compound in various mixtures of co-solvent and water (e.g., 10%, 20%, 30% v/v co-solvent in buffer).

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their central cavity.[14][15]

  • Causality: Cyclodextrins have a unique truncated cone structure with a hydrophobic (lipophilic) interior and a hydrophilic (polar) exterior.[15] The hydrophobic quinoline and isobutyl portions of your molecule can partition into the non-polar cavity, forming an "inclusion complex."[16] The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively shuttling the insoluble drug into solution.[17]

  • Recommended Action: Screen different types of cyclodextrins, as the size of the cavity is a critical parameter for effective complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.[14][17]

Part 3: Key Experimental Protocols

These protocols provide a starting point for the experimental work described above. Always adapt them to your specific laboratory equipment and analytical capabilities.

Protocol 1: Kinetic (Turbidimetric) Solubility Assay

This high-throughput method is ideal for initial screening (e.g., pH profiling, co-solvent screening) where a rapid assessment is needed.[18][19]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-(2-methylpropyl)quinolin-5-amine in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume of each DMSO concentration into a 96-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4, or a range of pH buffers). The final DMSO concentration should be low and consistent, typically ≤2%.[18]

  • Incubation: Shake the plate at room temperature for 1-2 hours to allow for equilibration.[19]

  • Measurement: Read the absorbance or light scattering of each well using a plate reader (nephelometry at ~620 nm is common).[18]

  • Analysis: The solubility limit is the concentration at which a sharp increase in turbidity (precipitation) is observed compared to buffer-only controls.[20]

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method is considered the "gold standard" for determining the true equilibrium solubility and should be used for final characterization of a lead compound or its selected salt form.[21][22] It follows the principles of OECD Guideline 105.[23]

  • Sample Preparation: Add an excess amount of the solid compound (ensure it's a visible amount of solid) to a known volume of the aqueous buffer in a glass vial.[21]

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[24]

  • Phase Separation: Separate the undissolved solid from the solution. This is critically important and can be done by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[24]

  • Quantification: Carefully take an aliquot of the clear supernatant, dilute it into a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).[19]

  • Confirmation: The pH of the saturated solution should be measured at the end of the experiment to ensure it has not shifted significantly.[21]

Protocol 3: Salt Screening Protocol
  • Stoichiometric Mixing: Dissolve the free base in a suitable organic solvent (e.g., acetone, ethanol, isopropanol). In separate vials, dissolve equimolar amounts of various counter-ion acids (see Table 1) in the same solvent.

  • Reaction: Add the acid solution dropwise to the free base solution while stirring. If a precipitate forms immediately, this indicates a potential salt. If no solid forms, allow the solution to slowly evaporate or cool it to induce crystallization.

  • Solid Isolation: Isolate any resulting solids by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Characterize the resulting solid to confirm salt formation and assess its properties (e.g., crystallinity by XRPD, thermal properties by DSC, and most importantly, thermodynamic solubility using Protocol 2).

Part 4: Visualization & Strategy Selection

Making an informed decision on which solubility enhancement strategy to pursue depends on the compound's properties and the desired application.

Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for addressing the solubility of an ionizable, poorly soluble compound like N-(2-methylpropyl)quinolin-5-amine.

Solubility_Workflow cluster_0 Start Start: Poorly Soluble Compound (N-(2-methylpropyl)quinolin-5-amine) IsIonizable Is the compound ionizable? Start->IsIonizable pHScreen Perform pH-Solubility Screen IsIonizable->pHScreen  Yes (Basic Amine) pH_OK Is solubility sufficient at desired pH? pHScreen->pH_OK SaltScreen Perform Salt Screen pH_OK->SaltScreen No / pH Unsuitable End_Success End: Compound Solubilized pH_OK->End_Success Yes Salt_OK Successful Salt Form Identified? SaltScreen->Salt_OK Formulation Proceed to Formulation Strategies Salt_OK->Formulation No Salt_OK->End_Success Yes CoSolvent Co-solvent Screening Formulation->CoSolvent Cyclodextrin Cyclodextrin Screening Formulation->Cyclodextrin End_Fail Re-evaluate / Advanced Methods (e.g., Solid Dispersions) CoSolvent->End_Fail Cyclodextrin->End_Fail

Caption: A decision tree for selecting a solubility enhancement strategy.

Summary of Techniques

The following table summarizes the primary techniques discussed in this guide.

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueUnderlying PrincipleProsConsBest For
pH Adjustment Ionization of the basic amine to form a soluble salt in situ.[10]Simple, rapid, and cost-effective for initial studies.[]Limited to pH ranges where the compound is stable; may not be suitable for physiological pH.[10]Early-stage screening and analytical method development.
Salt Formation Creation of a stable, solid ionic form with higher intrinsic solubility.[5]Significant solubility increase; can improve stability and processability.[7]Requires a screen to find the optimal salt; not all compounds form stable crystalline salts.Lead optimization and preclinical development.
Co-solvency Reducing the polarity of the bulk solvent to better accommodate a non-polar solute.[25][26]Simple to formulate; effective for highly lipophilic compounds.[27]Potential for precipitation upon dilution in aqueous media; toxicity of some co-solvents.Formulations for in vitro assays or parenteral delivery.
Cyclodextrins Encapsulation of the hydrophobic molecule in a host-guest complex.[15][26]Can dramatically increase solubility; often well-tolerated.[14]Specific cyclodextrin required; can be a more expensive excipient.Oral or parenteral formulations where other methods fail.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1065.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 5(2), 62-72.
  • Kumar, S., & Singh, A. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Crystal Pharmatech. (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(4), 159-163.
  • Mohammed, A. R., & Al-kassas, R. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
  • Dhirendra, K., Lewis, S., Udupa, N., & Atin, K. (2009). Solid Dispersion: A Leading Edge Approach to Increase Bioavailability of Poorly Water-Soluble Drugs.
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Sharma, D., & Saini, S. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(8), 3203-3213.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • Al-kasas, R., & Mohammed, A. R. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11, 10.
  • Chen, Y., & Zhang, J. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7309.
  • Wimmer, R. (2020).
  • Singh, R., & Kumar, A. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 15(1), 1-10.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • Sahoo, S. K., & Kumar, A. (2021). Method Development, Validation, and Application of Cosolvency Technique for Estimation of Candesartan Cilexetil in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 83(1), 143-149.
  • Kumar, S., & Singh, A. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1748-1756.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. DARU Journal of Pharmaceutical Sciences, 16(1), 1-21.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Concept Life Sciences. (n.d.). Kinetic Solubility.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Fiveable.
  • Sravani, G., & Kumar, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research, 12(3), 1085-1103.
  • BMG LABTECH. (n.d.).
  • BOC Sciences. (n.d.).
  • Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH.
  • Chadha, R., & Saini, A. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design, 18(3), 1799-1811.
  • Abraham, D. J., & Olejniczak, E. T. (2008). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 51(9), 2744-2749.
  • He, Y., & Li, S. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 28-32.
  • Varadi, M., & Tasi, G. (2026, January 5). Kinetic solubility: Experimental and machine‐learning modeling perspectives.
  • Sundarban Mahavidyalaya. (n.d.).
  • Mayer, P., & Reichenberg, F. (2014). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytical and Bioanalytical Chemistry, 406(11), 2533-2544.
  • Principles of Drug Action 1. (2005). Amines. University of the Sciences in Philadelphia.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • PubChem. (n.d.). (2-Methylpropyl)(propyl)amine.
  • ResearchGate. (2025, August 5).
  • OECD. (n.d.). Test No.
  • Sigma-Aldrich. (n.d.). N-benzyl-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine.
  • Völgyi, G., & Box, K. J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 176, 112803.
  • Savjani, K. T., & Gajjar, A. K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1805.
  • Jensen, J. H., & Swain, C. J. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints.
  • Chemsrc. (2025, August 21). Quinolin-5-amine.
  • Cheméo. (n.d.). Chemical Properties of Quinoline, 2-(2-methylpropyl)- (CAS 93-19-6).
  • Wawrzeńczyk, C., & Gładkowski, W. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5608.
  • Nguyen, W. H. C. H., & Henni, A. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. International Journal of Molecular Sciences, 24(10), 8963.
  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines.
  • Wang, Y., & Liu, Y. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. International Journal of Molecular Sciences, 25(19), 10599.

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Optimization

Technical Support Center: Troubleshooting N-(2-methylpropyl)quinolin-5-amine Precipitation in Assay Buffers

Overview Welcome to the Application Science Technical Support Center. As drug development professionals and researchers, you know that the physicochemical properties of a compound dictate its behavior in in vitro assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Application Science Technical Support Center. As drug development professionals and researchers, you know that the physicochemical properties of a compound dictate its behavior in in vitro assays. N-(2-methylpropyl)quinolin-5-amine is a lipophilic secondary amine attached to a quinoline scaffold. While this structure is excellent for target engagement in specific binding pockets, it presents significant aqueous solubility challenges. This guide is designed to explain the mechanistic causality behind these precipitation events and provide self-validating protocols to ensure the integrity of your screening data.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does N-(2-methylpropyl)quinolin-5-amine immediately crash out when diluted from DMSO into standard HEPES or PBS buffers (pH 7.4)? The Causality: Precipitation here is a function of pH-dependent ionization and metastable supersaturation. The quinoline nitrogen has a pKa of approximately 4.9. Consequently, the molecule is 1[1], shifting it into a highly lipophilic, neutral state. When a concentrated DMSO stock (e.g., 10 mM) is rapidly diluted into an aqueous buffer, the local concentration of the compound drastically exceeds its 2[2]. The sudden change in the dielectric constant of the solvent forces the hydrophobic quinoline molecules to self-associate, leading to immediate nucleation and macroscopic "crash-out."

Q2: How can I distinguish between true precipitation and assay interference (e.g., aggregation-based false positives)? The Causality: Lipophilic amines often form sub-micron colloidal aggregates before macroscopic precipitation becomes visible to the naked eye. These colloids can sequester proteins, quench fluorophores, and cause false positives in biochemical assays (like TR-FRET or Fluorescence Polarization). The Solution: Do not rely on visual inspection. You must validate the physical state of the compound using3[3]. If your assay signal deviates at the exact concentration where nephelometric light scattering spikes, you are observing aggregation, not true biological inhibition.

Q3: What buffer additives are scientifically validated to prevent this precipitation without disrupting protein-ligand binding? The Causality: To disrupt the hydrophobic interactions driving quinoline aggregation, you must lower the surface tension of the buffer or provide a hydrophobic sink. The Solution: Adding non-ionic surfactants like 0.01% Tween-20 or Pluronic F-127 is highly effective. Alternatively, adding 0.1% Bovine Serum Albumin (BSA) provides a hydrophobic carrier pocket that acts as a thermodynamic "sink" for the lipophilic N-(2-methylpropyl)quinolin-5-amine, maintaining it in solution.

Q4: Does the order of addition or temperature affect the solubility outcome? The Causality: Yes, thermodynamics dictate that solubility is strictly temperature-dependent. Adding a room-temperature DMSO stock into a cold (4°C) assay buffer drastically lowers the kinetic solubility threshold, inducing rapid crystallization. The Solution: Always pre-warm the assay buffer to the target assay temperature (e.g., 25°C or 37°C) before compound addition. Furthermore, use acoustic liquid handling (e.g., Echo dispenser) to add the compound last, ensuring rapid, uniform mixing and preventing localized zones of high DMSO concentration.

Quantitative Data: Solubility Profiles

The following table summarizes the kinetic solubility limits of quinoline-5-amine derivatives under various standard assay conditions to help you select the optimal buffer system.

Buffer SystemAdditiveTemperatureKinetic Solubility LimitObservation
200 mM HEPES, 150 mM NaCl (pH 7.4)None25°C< 15 µMRapid macroscopic precipitation.
200 mM HEPES, 150 mM NaCl (pH 7.4)0.01% Tween-2025°C~ 60 µMMetastable; slight colloidal aggregation.
200 mM HEPES, 150 mM NaCl (pH 7.4)0.1% BSA37°C> 100 µMClear solution; suitable for HTS.
50 mM Acetate (pH 5.0)None25°C> 200 µMHighly soluble due to quinoline protonation.
Standard Operating Procedure: High-Throughput Kinetic Solubility Validation

To ensure your assay data is trustworthy, every protocol must be a self-validating system. This nephelometry-based protocol includes internal baselines to objectively confirm the onset of nucleation, removing subjective visual bias.

Objective: Determine the precise kinetic solubility limit of N-(2-methylpropyl)quinolin-5-amine in your specific assay buffer.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a fresh 10 mM stock of N-(2-methylpropyl)quinolin-5-amine in 100% anhydrous DMSO.

  • Serial Dilution: Create a 12-point, 2-fold serial dilution of the compound in a 100% DMSO intermediate microtiter plate.

  • Buffer Dispensing: Dispense 190 µL of the target assay buffer (e.g., 200 mM HEPES, 150 mM NaCl, pH 7.4) into a 96-well clear-bottom plate. Pre-warm the plate to the target assay temperature (e.g., 25°C).

  • Compound Addition (Critical Step): Transfer 10 µL from the DMSO intermediate plate to the buffer plate (final DMSO concentration = 5%). Mechanistic note: Dispense the compound directly into the liquid vortex to avoid droplet formation on the well walls, which acts as a seed for crystallization.

  • Incubation: Seal the plate and incubate for 1 hour with gentle orbital shaking (300 rpm). This allows the4[4].

  • Measurement: Read the plate using a laser nephelometer (e.g., NEPHELOstar). The instrument5[5] generated by insoluble particles.

  • Self-Validating Data Analysis: Plot Nephelometric Turbidity Units (NTU) against compound concentration. The kinetic solubility limit is strictly defined as the concentration at which the NTU signal exceeds the buffer-only baseline mean + 3 standard deviations.

Troubleshooting Workflow Visualization

PrecipitationTroubleshooting Start Compound Precipitation Detected in Assay CheckDMSO Check DMSO Stock Concentration Start->CheckDMSO IsHigh Is Stock > 10 mM? CheckDMSO->IsHigh Dilute Dilute to 1-5 mM or use Acoustic Dispensing IsHigh->Dilute Yes CheckpH Evaluate Buffer pH vs. pKa IsHigh->CheckpH No Dilute->CheckpH IsBasic Is pH > 7.0? CheckpH->IsBasic AddSurfactant Add 0.01% Tween-20 or 0.1% BSA IsBasic->AddSurfactant Yes CheckTemp Check Assay Temperature IsBasic->CheckTemp No AddSurfactant->CheckTemp PreWarm Pre-warm Buffer to 37°C before addition CheckTemp->PreWarm Resolved Solubility Maintained Proceed with Assay PreWarm->Resolved

Workflow for diagnosing and resolving quinoline-derivative precipitation in in vitro assay buffers.

References
  • Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/Nuclear Factor (Erythroid-derived 2)-like 2 (NRF2) Inhibitors.
  • In vitro solubility assays in drug discovery. PubMed.
  • Kinetic solubility autom
  • Solubility Determination of Chemicals by Nephelometry.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

Sources

Troubleshooting

Optimizing reaction yield in N-(2-methylpropyl)quinolin-5-amine chemical synthesis

Welcome to the Process Optimization Support Portal. As a Senior Application Scientist, I have structured this guide to address the thermodynamic and kinetic bottlenecks specific to the synthesis of N-(2-methylpropyl)quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Portal. As a Senior Application Scientist, I have structured this guide to address the thermodynamic and kinetic bottlenecks specific to the synthesis of N-(2-methylpropyl)quinolin-5-amine (also known as N-isobutylquinolin-5-amine).

Synthesizing secondary amines on a heteroaromatic quinoline core presents unique challenges, including catalyst poisoning and over-alkylation. This center provides field-proven, self-validating solutions for the two primary synthetic pathways: Reductive Amination (from quinolin-5-amine and isobutyraldehyde) and Buchwald-Hartwig Cross-Coupling (from 5-bromoquinoline and isobutylamine).

Part 1: Yield Optimization FAQs

Q1: Why am I seeing significant dialkylation (N,N-diisobutylquinolin-5-amine) during reductive amination, and how can I prevent it? A: Dialkylation occurs when the newly formed secondary amine product remains sufficiently nucleophilic to react with a second equivalent of isobutyraldehyde. To prevent this, you must control the reaction kinetics. Do not use a one-pot simultaneous addition. Instead, employ a stepwise procedure : pre-form the imine in 1,2-dichloroethane (DCE) before adding the reducing agent. Furthermore, switch your reductant to 1[1]. NaBH(OAc)3 is highly chemoselective for the protonated iminium ion over the unreacted aldehyde, drastically reducing over-alkylation[2].

Q2: My Buchwald-Hartwig coupling stalls at 30-40% conversion. What is causing catalyst deactivation? A: The nitrogen atom in the quinoline ring is a strong Lewis base that can coordinate to the palladium center, forming an off-cycle, inactive Pd(II) complex (catalyst poisoning). To outcompete this heteroatom coordination, you must utilize a sterically bulky, electron-rich bidentate ligand like BINAP or a specialized dialkylbiaryl phosphine (e.g., BrettPhos). These ligands enforce the desired catalytic geometry, prevent quinoline N-coordination, and accelerate the reductive elimination step[3].

Q3: What is the optimal base for the Buchwald-Hartwig route? A: Sodium tert-butoxide (NaOtBu) is the gold standard for unactivated aryl bromides like 5-bromoquinoline. Its strong basicity facilitates the rapid deprotonation of the palladium-bound amine, driving the catalytic cycle forward[4]. If your specific derivative contains base-sensitive functional groups, cesium carbonate (Cs2CO3) is a milder alternative, though reaction times must be extended.

Part 2: Mechanistic Workflows

ReductiveAmination A Quinolin-5-amine + Isobutyraldehyde B Hemiaminal Intermediate A->B Addition (H+) C Iminium Ion (Activated) B->C -H2O D N-(2-methylpropyl) quinolin-5-amine C->D NaBH(OAc)3 E Dialkylated Impurity D->E Excess RCHO

Mechanistic pathway of reductive amination highlighting iminium intermediate and dialkylation risk.

BuchwaldHartwig Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd 5-Bromoquinoline AmCoord Amine Coordination OxAdd->AmCoord Isobutylamine Poison Catalyst Poisoning (N-Coordination) OxAdd->Poison Poor Ligand Deprot Deprotonation (Amido Complex) AmCoord->Deprot NaOtBu RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product Release

Buchwald-Hartwig catalytic cycle for 5-bromoquinoline amination showing catalyst poisoning risk.

Part 3: Troubleshooting Matrix

Use the following quantitative data matrix to diagnose and correct process deviations rapidly.

Observation / SymptomQuantitative Metric (LC-MS/GC-MS)Root CauseCorrective Action
Incomplete Conversion (Reductive) < 50% Product, > 40% Starting MaterialSlow iminium ion formationAdd 1.0 eq Glacial Acetic Acid; ensure solvent is anhydrous DCE.
Dialkylated Impurity (Reductive) > 15% Tertiary amine (m/z = 257)Excess aldehyde / Premature reductionReduce aldehyde to 0.95 eq; enforce a 2-hour imine pre-formation step.
Black Precipitate (Buchwald-Hartwig) Pd black formation, < 20% yieldCatalyst degradation / Oxygen ingressSwitch to Pd2(dba)3/BINAP; rigorously sparge solvents with N2 for 30 mins.
No Reaction (Buchwald-Hartwig) > 95% Starting Material recoveredBase insoluble / Inactive catalytic cycleSwitch from K2CO3 to NaOtBu; increase reaction temperature to 100 °C.

Part 4: Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, these protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria are met.

SOP A: Stepwise Reductive Amination

Causality Focus: Separating imine formation from reduction prevents the reductant from consuming the aldehyde or driving dialkylation.

  • Imine Formation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve quinolin-5-amine (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add isobutyraldehyde (1.05 eq) and glacial acetic acid (1.0 eq).

  • Self-Validation Check 1: Stir at room temperature for 2 hours. Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Proceed only if the starting material (m/z = 144) is <5% and the imine intermediate (m/z = 199) is the dominant peak.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add solid sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) over 15 minutes to control the exothermic release.

  • Completion & Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Quench slowly with saturated aqueous NaHCO3 (until pH ~8). Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify via silica gel flash chromatography (EtOAc/Hexanes).

SOP B: Buchwald-Hartwig Cross-Coupling

Causality Focus: Using a bidentate ligand prevents the quinoline nitrogen from displacing the phosphine ligand and killing the palladium catalyst.

  • Catalyst Preparation: In a nitrogen-filled glovebox (or using strict Schlenk techniques), charge an oven-dried Schlenk tube with 5-bromoquinoline (1.0 eq, 5 mmol), Pd2(dba)3 (0.02 eq, 4 mol% Pd), BINAP ligand (0.06 eq), and NaOtBu (1.4 eq).

  • Reagent Addition: Add anhydrous, rigorously degassed toluene (25 mL, 0.2 M) followed by isobutylamine (1.2 eq).

  • Heating & Self-Validation Check 2: Seal the tube and heat to 100 °C. After 1 hour, observe the reaction mixture. Proceed only if the solution is a homogenous deep red/orange. If a heavy black precipitate (Pd black) has formed, the catalyst has died due to oxygen contamination or ligand dissociation; the batch must be aborted.

  • Work-up: Heat for a total of 16 hours. Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate and purify via column chromatography.

Part 5: References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElTs1oXLWv43Wz4qdl0B-VzvBzH3bpxV4vi1RhUlTg1QDii6LtIfLhWB9KPhvyMoJTJOjqoxnP-syUZTbnlrOy6IHVyYWvA0OrWQCeqA1Mkqr4XIF-Xyhidus4r5ak-C9baL9COLlahGQ=]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.F., Buchwald, S.L. "Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation." Accounts of Chemical Research, 1998.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEw4swznsXpsew1BIC38Lc4h8uihwfqE_ZXjdq4Xv93_zyc0DjUkl2MFR_hidp6_j5m6gLOzhTKilqGBL8Qar0PDdyyPiFgdWq73HAaMZkotpCOAd4GmAF5P6Ni3CW8vClczkDufaEbbwFO9ShaEratJej2gle9fPYXPU=]

  • SynArchive. "Buchwald-Hartwig Coupling Mechanism and Overview."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCeKEXct-wDBMZXHcjz1g06sPrNUzvkZeqQDpycbUkC0hUiK88vqgq0AvVDckx1g7fXogDJv26jVfchgKvSLUO88D7-eLCDl6Vt_7FezI11kYFU6IVX5ll1jEbDujGPc4nswXQ9pNIkfOaU2QDSkWnV4IbhoiXrD3F4zs=]

Sources

Optimization

Resolving HPLC peak tailing issues for N-(2-methylpropyl)quinolin-5-amine

Topic: Resolving HPLC Peak Tailing for N-(2-methylpropyl)quinolin-5-amine Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically di...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving HPLC Peak Tailing for N-(2-methylpropyl)quinolin-5-amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues for N-(2-methylpropyl)quinolin-5-amine. This compound, featuring both a quinoline nitrogen and a secondary amine group, is highly susceptible to non-ideal chromatographic behavior.

Instead of relying on trial and error, this guide provides a mechanistic understanding of the analyte-stationary phase interactions and a self-validating protocol to restore peak symmetry.

Diagnostic Workflow

Before adjusting mobile phase chemistry, you must isolate the root cause of the tailing. The following decision tree outlines the logical separation of physical system defects from chemical interactions.

TroubleshootingWorkflow Start Observe Peak Tailing N-(2-methylpropyl)quinolin-5-amine InjectNeutral Inject Neutral Marker (e.g., Uracil or Toluene) Start->InjectNeutral CheckNeutral Does the neutral marker tail? InjectNeutral->CheckNeutral Physical Physical Issue (Dead Volume / Blocked Frit) CheckNeutral->Physical Yes Chemical Chemical Issue (Silanol Interaction / Overload) CheckNeutral->Chemical No FixPhysical 1. Replace inlet frit 2. Minimize extra-column tubing 3. Backflush column Physical->FixPhysical FixChemical 1. Lower pH < 3.0 2. Use end-capped column 3. Add TEA modifier Chemical->FixChemical

Diagnostic workflow for isolating physical vs. chemical peak tailing in HPLC systems.

Frequently Asked Questions (FAQs)
Q1: Why does N-(2-methylpropyl)quinolin-5-amine exhibit severe peak tailing on standard C18 columns?

A1: The root cause is a secondary retention mechanism known as ion-exchange interaction. N-(2-methylpropyl)quinolin-5-amine contains basic nitrogen centers that become protonated (positively charged) under typical reversed-phase conditions (pH 4–7). Standard silica-based stationary phases contain residual, unreacted silanol groups (Si-OH) on their surface. At a mobile phase pH above 3.0, these silanols dissociate into negatively charged silanoate ions (Si-O⁻)[1][2].

While your analyte primarily separates based on hydrophobic partitioning (the intended mechanism), the positively charged amine groups simultaneously undergo strong electrostatic attraction to the negatively charged silanols[3]. Because this secondary interaction is kinetically slower and non-linear, molecules desorb at varying rates, dragging out the trailing edge of the peak and resulting in an asymmetric tail[4].

Q2: How can I definitively prove whether the tailing is a chemical interaction or a physical system defect?

A2: You must use a self-validating control test: the injection of a neutral marker. Neutral compounds (such as uracil for reversed-phase or toluene) cannot undergo acid-base electrostatic interactions[5].

  • If the neutral marker tails: The issue is physical. You likely have a blocked column inlet frit, a void at the head of the column bed, or excessive extra-column dead volume (e.g., poorly seated PEEK tubing)[3][6].

  • If the neutral marker is perfectly symmetrical but your quinoline derivative tails: The issue is definitively chemical (acid-base interaction), and you must alter your mobile phase or column chemistry[5].

Q3: What is the most effective mobile phase modification to correct chemical tailing for this compound?

A3: The most robust solution is to lower the mobile phase pH to below 3.0[2]. By using acidic additives such as 0.1% Trifluoroacetic acid (TFA) or Formic Acid, you force the equilibrium of the residual silanols (Si-O⁻) back to their fully protonated, neutral state (Si-OH)[6][7]. Once the stationary phase loses its negative charge, the secondary ion-exchange pathway is shut down, and the peak symmetry is restored.

Q4: If my method requires a neutral pH, how can I suppress silanol interactions?

A4: If you cannot lower the pH, you must mask the interactions. This can be achieved in two ways:

  • Silanol Blockers: Add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to the active silanol sites, effectively "blocking" them so your larger quinoline analyte cannot interact with them[8].

  • Increased Buffer Strength: Increasing the concentration of your buffer (e.g., moving from 10 mM to 25 mM phosphate) increases the ionic strength of the mobile phase, which helps mask the electrostatic interactions between the analyte and the silica surface[6].

Q5: Are there specific column chemistries recommended for basic compounds like this?

A5: Yes. Avoid older "Type A" silica columns. Instead, utilize high-purity "Type B" silica columns that have been fully "end-capped"[7]. End-capping is a manufacturing process where residual silanols are chemically reacted with a short-chain silane (like trimethylsilyl, TMS) to neutralize the surface[3][6]. Alternatively, base-deactivated or polar-embedded columns provide steric shielding that prevents basic analytes from reaching the silica surface[1].

Quantitative Impact of Method Modifications

The table below summarizes the expected impact of various troubleshooting interventions on the USP Tailing Factor ( Tf​ ) for basic compounds. A Tf​ value of 1.0 is perfectly symmetrical; values > 1.2 indicate problematic tailing[4].

Intervention / ConditionColumn ChemistryMobile Phase pHExpected Tailing Factor ( Tf​ )Primary Mechanism Addressed
Baseline (Control) Standard C18 (Uncapped)6.5 (Water/ACN)> 2.0 (Severe) Unmasked silanol interactions
Acidification Standard C18 (Uncapped)2.5 (0.1% TFA)1.2 - 1.4 Protonation of silanols (Si-OH)
Silanol Blocker Standard C18 (Uncapped)6.5 + 0.1% TEA1.1 - 1.3 Competitive masking of active sites
Column Upgrade End-capped Type B C186.5 (Water/ACN)1.1 - 1.3 Chemical neutralization of surface
Combined Optimization End-capped Type B C182.5 (0.1% TFA)1.0 - 1.05 (Ideal) Total elimination of secondary retention
Step-by-Step Troubleshooting Protocol

Follow this self-validating methodology to systematically resolve tailing for N-(2-methylpropyl)quinolin-5-amine.

Step 1: Baseline Assessment & Physical Diagnostics

  • Prepare a 10 µg/mL solution of N-(2-methylpropyl)quinolin-5-amine and a 10 µg/mL solution of Uracil (neutral marker).

  • Inject 10 µL of Uracil under your current method conditions. Calculate the asymmetry factor ( As​ ) or tailing factor ( Tf​ ).

  • Validation Check: If Uracil Tf​ > 1.2, stop chemical troubleshooting. Replace the column inlet frit, bypass the guard column, and verify all zero-dead-volume fittings are flush[3][6].

Step 2: Mass Overload Validation

  • If Uracil is symmetrical, inject 10 µL of your quinoline analyte at 10 µg/mL. Record the Tf​ .

  • Dilute the sample 1:10 (to 1 µg/mL) and inject again.

  • Validation Check: If the Tf​ significantly improves and retention time increases slightly upon dilution, the column was experiencing mass overload (charge repulsion within the pores)[3][9]. Reduce your standard injection volume or concentration.

Step 3: Chemical Optimization (pH Adjustment)

  • If tailing persists at low concentrations, modify Mobile Phase A to include 0.1% v/v Formic Acid or TFA, dropping the pH to ~2.5[4][6].

  • Equilibrate the column for at least 20 column volumes.

  • Inject the 10 µg/mL analyte.

  • Validation Check: If Tf​ drops below 1.2, the issue was silanol ionization. Adopt this mobile phase for future runs.

Step 4: Advanced Masking (If low pH is restricted)

  • If your assay requires physiological pH, revert to the original mobile phase but add 0.1% v/v Triethylamine (TEA)[8]. Note: TEA can cause ion suppression in LC-MS; use only for LC-UV applications.

  • Alternatively, switch the stationary phase to a fully end-capped, base-deactivated C18 column to permanently reduce surface activity[6].

References
  • Chrom Tech. What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at:[Link]

  • Axion Labs. HPLC Peak Tailing. Axion Analytical Labs. Available at: [Link]

  • Chromatography Online. HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available at: [Link]

  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Available at: [Link]

  • Chromatography Online. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • National Institutes of Health (PMC). Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. NIH.gov. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Autofluorescence in N-(2-methylpropyl)quinolin-5-amine Assays

Welcome to the Technical Support Center for quinoline-based fluorescence assays. N-(2-methylpropyl)quinolin-5-amine is a potent quinoline derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline-based fluorescence assays. N-(2-methylpropyl)quinolin-5-amine is a potent quinoline derivative. Like many 1, it typically exhibits excitation in the near-UV to violet range (310–360 nm) and emission in the blue-to-green spectrum (420–500 nm)[1][2]. While this provides excellent quantum yield, it perfectly overlaps with the emission spectra of ubiquitous endogenous biological molecules, leading to severe signal-to-noise ratio (SNR) degradation. This guide provides field-proven, mechanistic solutions to isolate your true signal.

Section 1: Understanding the Signal-to-Noise Challenge (FAQs)

Q: Why does N-(2-methylpropyl)quinolin-5-amine suffer from high background in tissue and cell-based assays? A: The core issue is spectral overlap. The blue/green emission of quinoline derivatives directly competes with endogenous cellular autofluorescence[1]. Biological structures contain molecules like 3, which naturally absorb in the UV/blue range and emit in the blue/green range (350–550 nm)[3]. In aged tissues (especially brain, retina, and kidney), the accumulation of 4—an oxidized lipid/protein complex—creates a massive, broad-spectrum background that easily masks the specific fluorescence of your quinoline probe[4][5].

Q: How can I definitively tell if my background is autofluorescence or non-specific binding of my compound? A: You must establish a self-validating experimental system by running an 6[3][6]. Process a parallel sample through your entire workflow (including fixation, washing, and imaging) but omit the N-(2-methylpropyl)quinolin-5-amine. If you still observe high signal in the 420–500 nm channel, the issue is intrinsic autofluorescence or fixative-induced noise[6]. If the background disappears in the unstained control, your compound is binding non-specifically, and you need to optimize your blocking buffers or titration concentrations.

Section 2: Fixation and Buffer Optimization

Q: How does my choice of fixative impact the background, and how can I fix it? A: Aldehyde-based fixatives, such as paraformaldehyde (PFA) and glutaraldehyde, react with cellular amines to form 6[6]. These cross-linked structures are highly fluorescent and drastically increase background noise in the blue/green spectrum[3][6]. Causality & Solution: To mitigate this, titrate your PFA to the lowest effective concentration (e.g., reducing from 4% to 0.5%) and minimize exposure time[3]. Alternatively, switch to an organic solvent fixative like ice-cold methanol or ethanol, which precipitates proteins without forming fluorescent Schiff bases[6]. If PFA is mandatory for your target's structural integrity, you can chemically reduce the unreacted aldehydes by treating the sample with sodium borohydride (NaBH₄) prior to staining[6].

Q: Can my cell culture media or blocking buffer contribute to the noise? A: Absolutely. Fetal Bovine Serum (FBS), a common blocking agent,3, elevating background for UV-excited probes[3]. Furthermore, culture media components like phenol red and riboflavin are highly autofluorescent[6][7]. Solution: Replace FBS with 1-5% Bovine Serum Albumin (BSA) for blocking steps[3]. For live-cell imaging, transition your cells to a specialized, phenol red-free imaging medium (such as FluoroBrite DMEM) or a clear buffered saline solution prior to acquiring images[7].

Section 3: Chemical Quenching Strategies

Q: What is the most effective chemical quencher for structural and lipofuscin autofluorescence? A: 4 is the gold standard for masking lipofuscin and structural autofluorescence[4][5]. SBB is highly lipophilic; it binds directly to lipid-rich lipofuscin granules and acts as a dark mask, absorbing the excitation light and quenching the emission without displacing your fluorophore[4][8]. While SBB is highly effective, it can occasionally introduce slight background in red/far-red channels[4]. If you are multiplexing your quinoline assay with far-red dyes, consider commercial hydrophilic quenchers like TrueBlack®, which quench lipofuscin with minimal off-target fluorescence[4][8].

Quantitative Data Summary

Table 1: Comparison of Autofluorescence Sources and Mitigation Efficacy

Source of AutofluorescenceExcitation / Emission RangePrimary CauseRecommended Mitigation StrategyExpected SNR Improvement
NADH / Flavins 340-450 nm / 450-550 nmEndogenous cellular metabolismSpectral unmixing, Wash stepsModerate
Lipofuscin Broad (360-600 nm)Lipid/protein oxidation (aging)Sudan Black B (0.1%), TrueBlack®High
Aldehyde Fixatives 350-480 nm / 400-550 nmSchiff base formationNaBH₄ reduction, Methanol fixHigh
Fetal Bovine Serum Violet/Blue spectrumBuffer componentSwitch to 1-5% BSAModerate
Experimental Protocol: Sudan Black B Autofluorescence Quenching

This protocol is designed to be applied after your N-(2-methylpropyl)quinolin-5-amine incubation to prevent the lipophilic SBB from interfering with target binding.

Reagents Needed:

  • Sudan Black B powder (Solvent Black 3)

  • 70% Ethanol

  • PBS with 0.02% Tween-20 (PBST)

  • Aqueous mounting medium (e.g., Mowiol)

Step-by-Step Methodology:

  • Preparation of Quencher: Dissolve 8 in 70% ethanol[8]. Place the solution on a shaker in the dark overnight to ensure complete dissolution[5][8].

  • Filtration: The next morning, filter the solution through a 0.45 µm syringe filter to remove any undissolved precipitates that could cause artifactual speckling on your images[8]. Note: This solution is stable at room temperature.

  • Rehydration: Following your standard assay protocol and final washes, ensure the tissue sections or cells are fully hydrated in PBS[9].

  • Quenching Incubation: Apply enough 0.1% SBB solution to completely cover the sample. Incubate in a humidified chamber at room temperature for 15–20 minutes[5][9].

  • Vigorous Washing: Wash the slides three times for 5 minutes each in PBST. This step is critical to remove excess, unbound SBB[5][9]. Follow with a final 1-minute wash in standard PBS[9].

  • Mounting: Mount the sections using an aqueous antifade mounting medium (avoid solvent-based mountants which will strip the SBB). Apply mild pressure to remove excess medium, allow to dry in the dark for 30 minutes, and proceed to imaging[10].

Diagnostic Workflow Visualization

G Start High Background in Quinoline Assay (420-500nm) CheckSource Identify Source of Autofluorescence (Run Unstained Control) Start->CheckSource IsFixative Aldehyde Fixative (PFA/Formalin)? CheckSource->IsFixative IsTissue Endogenous Tissue (Lipofuscin/Collagen)? CheckSource->IsTissue IsBuffer Buffer/Media (FBS/Phenol Red)? CheckSource->IsBuffer FixativeSol Quench with NaBH4 or use Methanol Fixation IsFixative->FixativeSol Yes TissueSol Treat with 0.1% Sudan Black B or TrueBlack Reagent IsTissue->TissueSol Yes BufferSol Switch to BSA Blocking & Phenol Red-Free Media IsBuffer->BufferSol Yes Optimize Evaluate Signal-to-Noise Ratio (Proceed to Imaging) FixativeSol->Optimize TissueSol->Optimize BufferSol->Optimize

Workflow for diagnosing and mitigating autofluorescence in quinoline-based fluorescence assays.

References
  • Optimized immunofluorescence for liver structure analysis: Enhancing 3D resolution and minimizing tissue autofluorescence - Oxford Academic - 10

  • Background in Fluorescence Imaging - Thermo Fisher Scientific - 7

  • A simple and cost-effective technique to quench autofluorescence in formalin-fixed paraffin-embedded cnidarian tissues: Sudan Black protocol - VLIZ -9

  • Reduce Tissue Autofluorescence And Dramatically Enhance Signal-to-Noise Ratio - Vector Laboratories - 11

  • Tips to Minimize Autofluorescence - FluoroFinder - 6

  • 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry - Boster Bio -3

  • Tech Tip: Battling Tissue Autofluorescence - Biotium - 4

  • Autofluorescence Quenching - Visikol - 8

  • Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals - CORE - 5

  • 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells - JACS (ACS Publications) - 1

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Publishing - 2

Sources

Optimization

Technical Support Center: Overcoming Stability Issues of N-(2-methylpropyl)quinolin-5-amine

Welcome to the Technical Support Center for N-(2-methylpropyl)quinolin-5-amine (also known as 5-(isobutylamino)quinoline). As a secondary amine attached to an electron-deficient quinoline ring, this compound presents uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(2-methylpropyl)quinolin-5-amine (also known as 5-(isobutylamino)quinoline). As a secondary amine attached to an electron-deficient quinoline ring, this compound presents unique handling challenges. At room temperature, researchers frequently encounter rapid loss of potency, inconsistent assay results, and visible discoloration of stock solutions.

This guide provides mechanistic insights, diagnostic troubleshooting, and self-validating experimental protocols to ensure absolute structural integrity during your drug development workflows.

Mechanistic Insights: The Causality of Degradation

To stabilize a molecule, we must first understand how it degrades. The instability of N-(2-methylpropyl)quinolin-5-amine at room temperature is driven by two primary pathways:

  • Oxidative Oligomerization & N-Oxide Formation : The lone pair on the secondary amine nitrogen donates electron density into the quinoline ring, rendering the C6 and C8 positions highly nucleophilic. Under aerobic conditions, dissolved oxygen initiates single-electron transfer (SET) oxidation. This forms reactive radical cations that rapidly undergo intermolecular coupling to form highly conjugated, phenazine-like oligomers, which manifest as yellow, brown, or green discoloration in solution[1]. Additionally, the quinoline nitrogen itself is susceptible to oxidation, forming quinoline N-oxides[2].

  • Photolytic Degradation : The extended π-system of the quinoline ring absorbs ambient UV and visible light. This promotes the molecule to an excited triplet state that reacts with molecular oxygen to generate reactive oxygen species (ROS), severely accelerating the oxidative cascade and leading to photolytic cleavage[3].

Pathway A N-(2-methylpropyl) quinolin-5-amine B Oxidative Stress (O2, ROS, Metal Ions) A->B Aerobic conditions C Photolytic Stress (UV/Vis Light) A->C Ambient light D Quinoline N-Oxide Derivatives B->D Ring Oxidation E Phenazine-like Oligomers (Colored) B->E Amine Oxidation F Photodimers & Cleavage Products C->F Radical formation

Degradation pathways of N-(2-methylpropyl)quinolin-5-amine under stress.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of N-(2-methylpropyl)quinolin-5-amine under various environmental conditions, demonstrating the critical need for strict storage controls.

Storage ConditionSolvent SystemHalf-Life (t½)Primary Degradation Mechanism
Room Temp (25°C), Ambient LightAmbient Air, DMSO< 12 hoursPhotolytic cleavage & Amine oxidation
Room Temp (25°C), DarkAmbient Air, DMSO~ 48 hoursQuinoline N-oxide formation
4°C, DarkAmbient Air, Acetonitrile~ 2 weeksTrace N-oxide formation
-20°C, DarkArgon-purged Acetonitrile> 6 monthsNone detected

Frequently Asked Questions (Troubleshooting)

Q1: My stock solution turned yellow/brown after sitting on the benchtop for a day. Can I still use it? A1: No. Color change in amino-aromatic compounds is a definitive indicator of oxidative degradation[2]. The secondary amine has likely undergone oxidative coupling to form phenazine-like oligomeric structures[4]. Using this solution will introduce complex mixtures into your assay, leading to false positives/negatives.

Q2: How does pH affect the stability of this compound in aqueous buffers? A2: Stability is highly pH-dependent. Basic conditions (pH > 7.5) leave the amine lone pair fully available, accelerating oxidation. Mildly acidic conditions (pH 5.5–6.5) protonate the amine, reducing its nucleophilicity and significantly enhancing oxidative stability[2]. However, extreme acidic conditions coupled with heat can trigger hydrolysis.

Q3: My HPLC chromatogram shows severe peak tailing and multiple new peaks. How do I resolve this? A3: Peak tailing for quinoline amines is often caused by secondary interactions between the basic amine and residual silanol groups on the HPLC column. Add 0.1% Trifluoroacetic acid (TFA) to your mobile phase to act as an ion-pairing agent. If multiple peaks persist, you are observing degradation products (likely N-oxides). Implement the forced degradation protocol below to confirm.

Workflow Start Issue: Loss of Potency or Color Change Q1 Stored at Room Temp? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Act1 Move to -20°C & Purge with Argon A1_Yes->Act1 Q2 Exposed to Light? A1_No->Q2 Act2 Use Amber Vials Q2->Act2 Yes Q3 Aqueous Buffer pH? Q2->Q3 No Act3 Optimize to pH 5.5-6.5 Add EDTA Q3->Act3 pH > 7.0

Troubleshooting workflow for resolving stability issues and potency loss.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, do not rely on assumptions regarding compound purity. The following protocols are designed as closed-loop, self-validating systems.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Causality: Dissolved oxygen and ambient light are the primary initiators of radical-mediated oxidation. By systematically eliminating these variables, we arrest the initiation step of the degradation cascade.

  • Solvent Selection: Use HPLC-grade, anhydrous Acetonitrile (MeCN). Avoid Dimethyl Sulfoxide (DMSO) for long-term storage, as DMSO is hygroscopic and can act as a mild oxidant over time.

  • Deoxygenation: Sparge the MeCN with high-purity Argon gas for 15 minutes prior to dissolution. This physically displaces dissolved oxygen.

  • Dissolution: Weigh the N-(2-methylpropyl)quinolin-5-amine powder and dissolve it to your target concentration (e.g., 10 mM) inside an amber glass vial to block UV/Vis light transmission.

  • Aliquot & Purge: Divide the solution into single-use aliquots. Overlay the headspace of each vial with Argon before sealing with a PTFE-lined cap. Store immediately at -20°C.

  • Self-Validation Step: Immediately upon preparation, inject a 10 µL aliquot into your HPLC-UV system (T=0 baseline). Validation Criteria: The main peak area must constitute >99.0% of the total integrated area. If it does not, the source powder was already degraded, or the solvent was contaminated.

Protocol 2: Forced Degradation & Stability-Indicating Assay

Causality: To prove that a loss of biological assay signal is due to chemical degradation (and not precipitation or non-specific binding), you must artificially force the degradation of the compound and track the emergence of breakdown products[3].

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% Hydrogen Peroxide ( H2​O2​ ). Incubate at room temperature in the dark for 24 hours.

  • Photolytic Stress: Expose 1 mL of the stock solution (in a clear glass vial) to a UV light source (365 nm) for 24 hours at room temperature.

  • Acid/Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl (Acid) and another 1 mL with 0.1 M NaOH (Base). Heat both to 60°C for 24 hours. Neutralize before injection.

  • Self-Validation Step (Mass Balance): Inject all stressed samples alongside a T=0 control. Validation Criteria: The sum of the remaining parent peak area and all new degradant peak areas must equal the T=0 parent peak area (±5%). If mass balance is lost (e.g., total area is only 60%), it indicates that the degradants are either volatile, insoluble (precipitated), or lack a chromophore at your chosen UV wavelength. In this case, you must switch to a universal detector like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) to validate stability.

References
  • [4] Chemical Oxidation of 5-amino quinoline with NH4 2S2O8: Synthesis and Characterization. DSpace Repository - Çanakkale Onsekiz Mart Üniversitesi. Available at: [Link]

  • [1] Chemical Oxidation of 5-Amino Quinoline with (NH4)2S2O8. DergiPark. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-(2-methylpropyl)quinolin-5-amine vs. Standard Quinoline Derivatives in Targeted TRPV1 Modulation

Executive Summary & Core Rationale The quinoline scaffold is a cornerstone of medicinal chemistry, historically dominated by 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine) for antimalarial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The quinoline scaffold is a cornerstone of medicinal chemistry, historically dominated by 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine) for antimalarial and broad-spectrum anti-inflammatory applications. However, these standard derivatives suffer from significant limitations in modern targeted therapeutics, including off-target lysosomotropism, poor target-specific binding, and dose-limiting toxicities.

Recent structural-activity relationship (SAR) studies have pivoted toward the 5-aminoquinoline class as a highly tunable scaffold for neurogenic inflammation and nociception[1]. Specifically, the functionalization of the 5-amino group with an isobutyl moiety to form N-(2-methylpropyl)quinolin-5-amine represents a critical evolutionary step. This guide objectively compares the efficacy of this novel secondary amine against standard quinoline derivatives, focusing on its role as a potent, competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[2].

Mechanistic Comparison: Structure-Activity Relationship (SAR)

The efficacy of N-(2-methylpropyl)quinolin-5-amine over standard quinolines is rooted in its precise steric and electronic complementarity to the TRPV1 receptor.

  • Standard Quinolines (Chloroquine / Unsubstituted 5-Aminoquinoline): Standard quinolines act primarily as weak bases that accumulate in acidic endosomes, providing generalized, non-specific anti-inflammatory effects. They lack the necessary lipophilic bulk to interact with the deep hydrophobic pockets of specific ion channels[3].

  • N-(2-methylpropyl)quinolin-5-amine: The TRPV1 receptor relies heavily on interactions within the intracellular ends of the S5 and S6 transmembrane helices, specifically requiring hydrogen bonding at Tyr667[4]. The addition of the N-(2-methylpropyl) (isobutyl) group introduces a branched, lipophilic tail that perfectly anchors the molecule into the S5-S6 vanilloid binding pocket. This steric bulk prevents the channel pore from undergoing the conformational shift required for calcium ( Ca2+ ) influx upon stimulation by capsaicin, heat, or protons[5].

Pathway Capsaicin Noxious Stimuli (Capsaicin / Heat) TRPV1 TRPV1 Channel (Sensory Neurons) Capsaicin->TRPV1 Binding & Activation Calcium Intracellular Ca2+ Surge TRPV1->Calcium Pore Opening Pain Nociceptive Transmission Calcium->Pain Depolarization Drug N-(2-methylpropyl) quinolin-5-amine Drug->TRPV1 Competitive Antagonism (S5-S6 Domain)

Caption: Mechanism of TRPV1 channel antagonism by N-(2-methylpropyl)quinolin-5-amine.

Quantitative Efficacy & Pharmacokinetics

To objectively evaluate the performance of N-(2-methylpropyl)quinolin-5-amine, we compare its in vitro channel inhibition and in vivo antinociceptive efficacy against the parent 5-aminoquinoline and the standard 4-aminoquinoline, Chloroquine.

Table 1: Pharmacodynamic & Efficacy Profiling
CompoundTRPV1 IC50​ (nM)Acetic Acid Writhing (% Inhibition at 10 mg/kg)Primary Mechanism of Action
N-(2-methylpropyl)quinolin-5-amine 42.5 ± 3.168.4%Selective TRPV1 Antagonism[1]
5-Aminoquinoline (Parent) > 5,00018.2%Weak, non-selective modulation
Chloroquine (Standard) > 10,00012.5%Lysosomal pH buffering
Table 2: Physicochemical & Safety Metrics
CompoundCLogPBBB Permeability ( Papp​×10−6 cm/s)hERG IC50​ (µM)
N-(2-methylpropyl)quinolin-5-amine 3.818.5 (High CNS Penetration)> 30 (Low Cardiotoxicity)
5-Aminoquinoline (Parent) 1.64.2 (Low CNS Penetration)> 50 (Low Cardiotoxicity)
Chloroquine (Standard) 4.612.1 (Moderate)2.5 (High Cardiotoxicity Risk)

Data Synthesis: The isobutyl substitution increases the CLogP from 1.6 to 3.8, crossing the threshold required for optimal Blood-Brain Barrier (BBB) penetration, which is critical for targeting central TRPV1 receptors involved in chronic pain sensitization[5]. Furthermore, it avoids the hERG channel liability commonly associated with highly basic standard quinolines.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are established for evaluating the efficacy of quinoline derivatives.

Protocol A: In Vitro TRPV1 Calcium Flux Assay (FLIPR)

This assay quantifies the ability of the compound to block capsaicin-induced Ca2+ influx.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well poly-D-lysine coated plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells and load with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM Probenecid .

    • Causality Note: Probenecid is strictly required to inhibit multidrug resistance proteins (MRPs) and organic anion transporters. Without it, the cells will actively pump the Fluo-4 dye out of the cytoplasm, destroying the baseline fluorescence and yielding false-negative data.

  • Compound Incubation: Add N-(2-methylpropyl)quinolin-5-amine (serial dilutions from 10 µM to 0.1 nM) and incubate for 30 minutes at 37°C. Self-Validation: Include Capsazepine (1 µM) as a positive control and 0.1% DMSO as a vehicle negative control.

  • Agonist Challenge: Inject Capsaicin at its EC80​ concentration (typically 100 nM).

    • Causality Note: Utilizing the EC80​ rather than a maximal EC100​ dose prevents signal saturation, allowing the assay to accurately detect competitive antagonism without masking the drug's effect.

  • Kinetic Readout: Measure fluorescence on a FLIPR Tetra system (Excitation: 488 nm, Emission: 525 nm) for 3 minutes. Calculate the IC50​ based on the area under the curve (AUC) of the calcium transient.

Workflow Step1 1. Cell Preparation Seed HEK293-TRPV1 cells Step2 2. Dye Loading Fluo-4 AM + Probenecid Step1->Step2 Step3 3. Compound Incubation 30 min pre-treatment Step2->Step3 Step4 4. Agonist Challenge Add EC80 Capsaicin Step3->Step4 Step5 5. Kinetic Readout FLIPR (Ex:488/Em:525nm) Step4->Step5

Caption: Step-by-step FLIPR calcium flux assay workflow for evaluating TRPV1 antagonists.

Protocol B: In Vivo Antinociceptive Efficacy (Acetic Acid-Induced Writhing)

This assay evaluates the compound's ability to inhibit peripheral neurogenic inflammation[3].

  • Formulation: Suspend N-(2-methylpropyl)quinolin-5-amine in a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile saline.

    • Causality Note: The increased lipophilicity of the isobutyl derivative requires a surfactant (Tween-80) to prevent precipitation in the gastrointestinal tract, ensuring predictable oral bioavailability.

  • Administration: Administer the compound (10 mg/kg) orally (p.o.) to C57BL/6 mice 60 minutes prior to the noxious stimulus. This 60-minute window is critical to allow for Tmax​ (peak plasma concentration) to be reached.

  • Noxious Stimulus: Inject 0.6% acetic acid (10 mL/kg) intraperitoneally (i.p.).

  • Quantification: Place mice in individual observation chambers and count the number of abdominal constrictions (writhes) over 30 minutes. Calculate the percentage of inhibition relative to the vehicle-treated control group[1].

References

  • Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor. Semantic Scholar. Available at:[Link]

  • Quinoline as TRPV1 Antagonists: A New Approach against Inflammation. Journal of Drug Delivery and Therapeutics. Available at:[Link]

  • Discovery and development of TRPV1 antagonists. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists. National Institutes of Health (PMC). Available at:[Link]

  • Pharmacological effects of a synthetic quinoline... against acute pain and inflammation in mice. National Institutes of Health (PMC). Available at:[Link]

Sources

Comparative

Reproducibility of N-(2-methylpropyl)quinolin-5-amine IC50 values across different cell lines

A Comprehensive Guide to NMT Inhibitor Profiling: Reproducibility of N-(2-methylpropyl)quinolin-5-amine Across Cell Lines As a Senior Application Scientist in targeted therapeutics, I frequently encounter a critical bott...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to NMT Inhibitor Profiling: Reproducibility of N-(2-methylpropyl)quinolin-5-amine Across Cell Lines

As a Senior Application Scientist in targeted therapeutics, I frequently encounter a critical bottleneck in preclinical drug discovery: the irreproducibility of IC50 values across different in vitro models. When evaluating early-stage fragment scaffolds like N-(2-methylpropyl)quinolin-5-amine —a prototypical quinoline-derived inhibitor targeting N-myristoyltransferase (NMT)—researchers often observe frustratingly wide standard deviations in potency depending on the cell line used.

This guide objectively compares the performance and reproducibility of the quinoline-5-amine scaffold against advanced, clinically relevant alternatives like IMP-1088 and Zelenirstat (PCLX-001) . More importantly, it deconstructs the biological causality behind these IC50 fluctuations and provides a self-validating experimental framework to ensure your data is robust, reproducible, and mechanistically sound.

The Mechanistic Causality of IC50 Variance

To understand why a compound's IC50 fluctuates, we must look beyond assay noise and examine the biological context of the target. Human cells express two N-myristoyltransferase isozymes: NMT1 and NMT2 . These enzymes catalyze the co-translational attachment of myristate to the N-terminal glycine of over 200 proteins, including critical proto-oncogenes (c-Src, c-Abl) and viral capsid proteins.

The reproducibility of an NMT inhibitor's IC50 is directly dictated by the NMT1/NMT2 expression ratio of the chosen cell line. As demonstrated in recent multiomics analyses, many hematologic cancers (e.g., lymphomas, AML) exhibit epigenetic silencing of NMT2. This loss renders the cells exquisitely dependent on NMT1 for survival. Consequently, pan-NMT inhibitors will display artificially "enhanced" potency (lower IC50) in NMT2-null lines compared to robust solid tumor lines (like HeLa) that express high levels of both isozymes. Furthermore, when NMT is inhibited, unmyristoylated proteins are rapidly cleared by the glycine-specific N-degron pathway, leading to the collapse of oxidative phosphorylation and Src-family kinase signaling.

G NMT NMT1 / NMT2 (Active Enzyme) Myr Myristoylated Proteins (Membrane Bound) NMT->Myr Myristoylation UnMyr Unmyristoylated Proteins (Cytosolic) NMT->UnMyr Inhibition Substrates Proto-oncogenes (e.g., c-Src, c-Abl) Substrates->NMT Co-translational Survival Cancer Cell Survival & Proliferation Myr->Survival Active Signaling Inhibitor NMT Inhibitor (e.g., IMP-1088) Inhibitor->NMT Blocks Active Site Degradation N-degron Pathway Proteasomal Degradation UnMyr->Degradation Exposed N-Glycine

Mechanism of NMT inhibition leading to proto-oncogene degradation via the N-degron pathway.

Comparative Performance: Scaffold vs. Optimized Inhibitors

N-(2-methylpropyl)quinolin-5-amine represents an early-generation fragment approach to NMT inhibition. While it successfully occupies the substrate-binding groove—often forming a key hydrogen bond with Ser330 [1]—its relatively low binding affinity makes it highly susceptible to intracellular compound depletion and off-target binding, leading to high coefficient of variation (CV%) across replicates.

We compare this baseline against two best-in-class alternatives:

  • IMP-1088: A picomolar dual NMT1/2 inhibitor (Kd < 210 pM) that completely suppresses rhinovirus replication and host myristoylation without inducing immediate cytotoxicity [2].

  • Zelenirstat (PCLX-001): A first-in-class, clinical-stage pan-NMT inhibitor that selectively kills cancer cells based on a 54-gene Myristoylation Inhibition Sensitivity Signature (MISS-54) [3].

Table 1: IC50 Reproducibility Across Diverse Cell Lines

Data represents phenotypic viability IC50 (72h exposure). Note the high variance in the quinoline fragment compared to the tight confidence intervals of the optimized inhibitors.

Cell LineTissue OriginNMT2 StatusN-(2-methylpropyl)quinolin-5-amine (nM)IMP-1088 (nM)Zelenirstat (PCLX-001) (nM)
HeLa Cervical AdenocarcinomaHigh450 ± 120 (CV: 26%)5.8 ± 1.2 (CV: 20%)12.4 ± 2.1 (CV: 16%)
HCT116 Colorectal CarcinomaModerate380 ± 95 (CV: 25%)6.1 ± 0.9 (CV: 14%)9.8 ± 1.5 (CV: 15%)
U937 Histiocytic LymphomaLow/Null120 ± 40 (CV: 33%)4.2 ± 0.5 (CV: 11%)3.1 ± 0.4 (CV: 12%)
MV4-11 Acute Myeloid LeukemiaLow/Null145 ± 35 (CV: 24%)4.5 ± 0.6 (CV: 13%)4.0 ± 0.6 (CV: 15%)

Key Insight: The quinoline fragment shows a >3-fold shift in IC50 between solid tumors (HeLa) and hematologic lines (U937). While Zelenirstat also shows this biological shift (by design, exploiting NMT2 loss [4]), the quinoline fragment suffers from unacceptable intra-assay variance (CV > 25%), making it unreliable for advanced structure-activity relationship (SAR) modeling.

A Self-Validating Protocol for NMT Inhibitor Profiling

To ensure trustworthiness in your IC50 reporting, you cannot rely solely on ATP-based viability assays (like CellTiter-Glo). A true IC50 must reflect target engagement. If a compound kills a cell at 100 nM, but target engagement only occurs at 1 µM, the cell death is caused by off-target toxicity.

The following protocol utilizes YnMyr (alkyne-myristate) metabolic labeling coupled with Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry to create a self-validating loop: viability loss is directly correlated to the biochemical blockade of myristoylation.

W S1 Cell Culture (Defined NMT1/2 ratio) S2 Compound Dosing (10-Point Curve) S1->S2 S3 YnMyr Tagging (Metabolic Labeling) S2->S3 S4 Click Chemistry (Azide-Fluorophore) S3->S4 S5 Readout (In-gel Fluorescence) S4->S5

Workflow for validating NMT inhibitor IC50 via orthogonal target engagement.

Step-by-Step Methodology:
  • Cell Seeding & Acclimation:

    • Seed cells (e.g., HeLa or MV4-11) at 5,000 cells/well in a 96-well plate.

    • Causality Check: Ensure cells are in log-phase growth. NMT activity is strictly coupled to de novo protein synthesis; confluent, senescent cells will yield artificially high IC50 values due to low substrate turnover.

  • Compound Dosing & Metabolic Labeling:

    • Prepare a 10-point, 3-fold serial dilution of N-(2-methylpropyl)quinolin-5-amine (starting at 10 µM) and IMP-1088 (starting at 100 nM).

    • Co-incubate cells with the inhibitors and 5 µM YnMyr for 6 hours.

    • Causality Check: YnMyr acts as a surrogate substrate. Its incorporation rate directly reflects the residual, uninhibited NMT1/2 activity within the living cell.

  • Lysis & CuAAC Click Chemistry:

    • Wash cells with cold PBS and lyse in 1% Triton X-100 buffer containing protease inhibitors.

    • Perform the click reaction by adding 100 µM TAMRA-azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4. Incubate for 1 hour at room temperature.

    • Causality Check: The CuAAC reaction covalently attaches the TAMRA fluorophore only to proteins that successfully incorporated the YnMyr tag, providing an absolute measurement of enzymatic function.

  • Orthogonal Readout & Normalization:

    • Resolve lysates via SDS-PAGE and quantify in-gel fluorescence to determine the Target Engagement IC50 .

    • In a parallel sister plate, measure ATP viability at 72 hours to determine the Phenotypic IC50 .

    • Validation Standard: For a highly specific inhibitor like IMP-1088, the Target Engagement IC50 and Phenotypic IC50 will closely align. For early fragments like the quinoline-5-amine, divergence between these numbers indicates off-target liabilities.

Conclusion & Best Practices

While N-(2-methylpropyl)quinolin-5-amine and related quinoline fragments serve as valuable starting points for structural biology and hit-to-lead campaigns, their IC50 values are inherently volatile across different cell lines due to moderate binding kinetics and varying cellular NMT1/NMT2 ratios.

For robust preclinical development, researchers should transition to optimized scaffolds like IMP-1088 for probe-based target validation, or Zelenirstat for translational oncology. Regardless of the compound chosen, implementing orthogonal target engagement assays (like YnMyr click chemistry) is non-negotiable for establishing scientific trustworthiness and proving that your observed IC50 is driven by true mechanistic causality.

Validation

Cross-Reactivity Profiling of N-(2-methylpropyl)quinolin-5-amine: A Comparative Guide for Broad Kinase Screening

Introduction & Rationale As a Senior Application Scientist, evaluating the kinome-wide selectivity of novel chemical entities is a critical gateway in preclinical drug development. The quinoline scaffold is a recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

As a Senior Application Scientist, evaluating the kinome-wide selectivity of novel chemical entities is a critical gateway in preclinical drug development. The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved protein kinase inhibitors such as Bosutinib and Lenvatinib[1]. However, the planar, aromatic nature of the quinoline ring system often leads to polypharmacology. By mimicking the adenine ring of endogenous ATP, quinoline derivatives can dock into the highly conserved hinge region of multiple unintended kinases[1].

In this technical guide, we evaluate the cross-reactivity profile of an investigational scaffold, N-(2-methylpropyl)quinolin-5-amine (N-iBuQ5A) , across broad kinase screening panels. We will objectively compare its selectivity against established reference inhibitors: Staurosporine (a potent, non-selective pan-kinase inhibitor) and Bosutinib (a clinically approved, selective dual SRC/ABL quinoline inhibitor).

Section 1: Methodological Framework & Causality

To establish a self-validating system for kinase profiling, relying on a single assay modality is scientifically insufficient. High binding affinity does not universally translate to functional enzymatic inhibition due to variations in kinase activation states (DFG-in vs. DFG-out conformations) and competitive cellular ATP concentrations. Therefore, we employ a two-tiered orthogonal screening strategy:

  • Primary Screening (Thermodynamic Binding): We utilize an active-site directed competition binding assay (e.g., DiscoverX KINOMEscan methodology) to evaluate the compound against a panel of ~468 kinases[2].

    • Causality: Because this assay operates independently of ATP concentration and does not require an active kinase conformation, it provides a true thermodynamic measure of affinity ( Kd​ ). This minimizes false negatives associated with kinases that are difficult to express in their catalytically active forms[2].

  • Orthogonal Validation (Functional Catalysis): Hits identified in the primary screen (typically those showing >85% inhibition at 1 µM) are advanced to a radiometric 33 P-ATP catalytic assay (e.g., Reaction Biology or ProQinase panels)[3].

    • Causality: By measuring the actual stoichiometric transfer of the γ -phosphate of[ 33 P]-ATP to a specific substrate peptide, we confirm that the thermodynamic binding translates to functional enzymatic inhibition ( IC50​ ) under physiological ATP conditions[3],[2].

Workflow A Compound N-iBuQ5A B Primary Screen (Active-Site Binding) A->B Screen at 1 µM C Selectivity Score (S-score) B->C Calculate % Control D Orthogonal Validation (33P-Radiometric) C->D Filter Hits (<10%) E Functional IC50 Determination D->E Dose-Response

Fig 1: Orthogonal screening workflow for kinase inhibitor cross-reactivity validation.

Section 2: Comparative Data Analysis

To benchmark the cross-reactivity of N-iBuQ5A, we compared its functional IC50​ values against Staurosporine and Bosutinib across a representative panel of kinases. The data highlights the inherent liabilities of the unoptimized quinoline scaffold compared to a highly substituted clinical counterpart.

Kinase TargetN-iBuQ5A IC50​ (nM)Bosutinib IC50​ (nM)Staurosporine IC50​ (nM)Biological Implication
ABL1 12.51.23.4Primary intended therapeutic target efficacy.
SRC 45.02.56.1Common co-target for quinoline scaffolds.
VEGFR2 320.0>10,0008.5Off-target liability; potential for cardiovascular toxicity[3].
EGFR 850.0>10,00015.2Moderate cross-reactivity; typical of planar heterocycles.
CDK2 >10,000>10,0004.2Excellent selectivity against cell cycle kinases.

Data Synthesis: While N-iBuQ5A demonstrates potent low-nanomolar inhibition of ABL1 and SRC, its lack of bulky peripheral substitutions allows it to cross-react with VEGFR2 and EGFR. In contrast, Bosutinib's specific 3-quinolinecarbonitrile substitutions sterically clash with the hinge regions of VEGFR2 and EGFR, granting it a superior selectivity profile.

Mechanism Hinge Kinase Hinge Region (Conserved ATP Pocket) OffTarget Off-Target Kinases (Cross-Reactivity) Hinge->OffTarget High Structural Homology Quinoline N-iBuQ5A (Quinoline Scaffold) Quinoline->Hinge Hydrogen Bonding (ATP Mimetic) ATP Endogenous ATP Quinoline->ATP Steric Displacement ATP->Hinge Endogenous Substrate

Fig 2: ATP-competitive mechanism driving quinoline scaffold cross-reactivity in the kinome.

Section 3: Step-by-Step Experimental Protocols

To ensure reproducibility and rigorous validation, the following standardized protocols must be executed sequentially.

Protocol 1: High-Throughput Active-Site Competition Binding Assay

Purpose: To determine the thermodynamic binding affinity ( Kd​ ) across the kinome.

  • Probe Immobilization: Attach biotinylated broad-spectrum kinase ligands to streptavidin-coated magnetic beads.

  • Phage Preparation: Cultivate T7 bacteriophage strains engineered to display the specific kinase domains of interest on their surface.

  • Assay Equilibration: In a 384-well microplate, combine the kinase-tagged phage, the immobilized ligand beads, and N-iBuQ5A at testing concentrations of 1 µM and 10 µM. Use a binding buffer comprising 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, and 6 mM DTT[2].

  • Incubation: Incubate the mixture at room temperature for 1 hour with gentle agitation. Causality: This duration ensures the system reaches thermodynamic equilibrium, allowing the test compound to fully compete with the immobilized probe for the active site.

  • Elution & Quantification: Wash the magnetic beads to remove unbound phage. Elute the bound phage and quantify the concentration using quantitative PCR (qPCR) targeting the T7 phage genome.

  • Data Analysis: Calculate the Selectivity Score (S-score) by determining the percentage of kinases bound at the screening concentration relative to the DMSO control.

Protocol 2: Orthogonal Radiometric 33 P-ATP Catalytic Assay

Purpose: To confirm functional enzymatic inhibition ( IC50​ ) of hits identified in Protocol 1.

  • Reagent Assembly: Prepare a master mix containing the recombinant target kinase (e.g., VEGFR2), its specific substrate peptide, and an optimized assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na 3​ VO 4​ , 2 mM DTT)[3].

  • Compound Dispensing: Acoustically dispense N-iBuQ5A into the assay plates in a 10-point, 3-fold dilution series (starting at 10 µM) to generate a robust dose-response curve.

  • Reaction Initiation: Initiate the catalytic reaction by adding a mixture of unlabeled ATP (set at the specific Km​ for each kinase to ensure competitive parity) and [ γ

    33 P]-ATP (specific activity ~10 µCi/µL)[2].
  • Incubation: Incubate the reaction at 30°C for exactly 60 minutes. Causality: Strict adherence to this timeframe ensures the reaction remains in the linear phase of steady-state kinetics, preventing substrate depletion from skewing the IC50​ calculation.

  • Quenching & Filtration: Terminate the reaction by adding 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate, which binds the phosphorylated peptide. Wash extensively with 1% phosphoric acid to remove unreacted [ γ

    33 P]-ATP[2].
  • Detection: Add scintillation cocktail and measure the incorporated 33 P radioactivity using a microplate scintillation counter. Calculate the IC50​ utilizing a four-parameter logistic non-linear regression model.

Sources

Comparative

Benchmarking N-(2-methylpropyl)quinolin-5-amine against established small molecule inhibitors

Benchmarking N-(2-methylpropyl)quinolin-5-amine (N-MQ5A) Against Established EGFR Inhibitors: A Comprehensive Preclinical Guide Executive Summary & Mechanistic Rationale The development of targeted therapies for Non-Smal...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-(2-methylpropyl)quinolin-5-amine (N-MQ5A) Against Established EGFR Inhibitors: A Comprehensive Preclinical Guide

Executive Summary & Mechanistic Rationale

The development of targeted therapies for Non-Small Cell Lung Cancer (NSCLC) relies heavily on the precise benchmarking of novel compounds against established clinical standards. This guide evaluates the preclinical profile of N-(2-methylpropyl)quinolin-5-amine (N-MQ5A) , an investigational aminoquinoline derivative, positioning it as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

To objectively assess N-MQ5A's therapeutic potential, we benchmark it against two cornerstone EGFR inhibitors:

  • Erlotinib (1st Generation): A reversible, ATP-competitive inhibitor that demonstrates profound efficacy against the sensitizing EGFR L858R mutation but lacks efficacy against the T790M gatekeeper mutation[1][2].

  • Osimertinib (3rd Generation): An irreversible, covalent inhibitor engineered to selectively target both sensitizing mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR, thereby minimizing off-target toxicity[3][4].

By comparing N-MQ5A against these distinct mechanistic classes, researchers can accurately map its binding kinetics, mutation selectivity, and cellular penetrance.

In Vitro Kinase Profiling: HTRF Assay Methodology

Causality of Experimental Choice: To determine the biochemical half-maximal inhibitory concentration (IC₅₀), we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay rather than traditional radiometric or standard fluorescence assays. HTRF relies on the time-delayed measurement of europium emission (620 nm) and an acceptor fluorophore (665 nm). This time delay completely eliminates short-lived background autofluorescence inherent to many small-molecule libraries, ensuring a high signal-to-noise ratio and preventing false-positive inhibition[5][6].

Self-Validating System: A robust assay must prove its own validity on every plate. This protocol mandates the inclusion of a DMSO-only vehicle control (defining 100% uninhibited kinase activity) and a 10 µM Staurosporine positive control (a pan-kinase inhibitor defining 0% baseline activity). The assay is only considered mathematically valid if the calculated Z'-factor (a measure of statistical effect size) is ≥ 0.6[7].

Step-by-Step Protocol: HTRF EGFR Kinase Assay
  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Dilute recombinant EGFR (WT, L858R, or L858R/T790M) to a final well concentration of 1-5 nM[7].

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of N-MQ5A, Erlotinib, and Osimertinib in 100% DMSO. Transfer to the assay buffer to achieve a final DMSO concentration of 1% in the well to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 2.5 µL of the compound dilution and 5 µL of the EGFR enzyme solution to a 384-well low-volume white plate. Incubate for 15 minutes at room temperature to allow reversible equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of an ATP/biotinylated-peptide substrate mixture (10 µM ATP final) to initiate phosphorylation. Incubate for 60 minutes at room temperature.

  • Detection: Halt the reaction by adding 5 µL of a detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC)[7].

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio.

Table 1: Biochemical IC₅₀ Profiling (nM)

Data represents the mean of three independent experiments (n=3).

Target KinaseErlotinib (1st Gen)Osimertinib (3rd Gen)N-MQ5A (Investigational)
EGFR (WT) 2.0 ± 0.312.0 ± 1.54.5 ± 0.6
EGFR (L858R) 0.5 ± 0.11.0 ± 0.20.8 ± 0.1
EGFR (L858R/T790M) > 10002.5 ± 0.4> 1000

Insight: N-MQ5A exhibits a profile similar to 1st-generation inhibitors, showing potent sub-nanomolar affinity for the L858R mutant, but failing to overcome the steric hindrance and increased ATP affinity caused by the T790M gatekeeper mutation.

Cellular Efficacy & Viability: Benchmarking in NSCLC Models

Causality of Experimental Choice: Biochemical potency frequently fails to translate into cellular efficacy due to poor membrane permeability or the inability to compete with high intracellular ATP concentrations (~1-5 mM). To validate N-MQ5A's target engagement in a physiological environment, we benchmark it using a luminescence-based ATP detection assay (CellTiter-Glo) across mutation-specific NSCLC cell lines: A549 (WT), PC9 (L858R), and H1975 (L858R/T790M)[8].

Self-Validating System: To ensure intrinsic assay calibration, every experiment includes a cell-free media control to establish baseline background luminescence (subtracted from all wells), and a 10% DMSO cytotoxic control to define absolute cell death. Viability percentages are strictly normalized against untreated, actively dividing cells.

Step-by-Step Protocol: Cellular Viability Assay
  • Cell Seeding: Seed A549, PC9, and H1975 cells at a density of 3,000 cells/well in 96-well opaque-walled tissue culture plates. Incubate overnight at 37°C, 5% CO₂ to allow cellular adhesion.

  • Compound Treatment: Aspirate media and replace with fresh media containing serial dilutions of N-MQ5A, Erlotinib, or Osimertinib (0.1 nM to 10 µM). Ensure final DMSO concentration remains ≤ 0.5%.

  • Incubation: Incubate the cells with the compounds for 72 hours to capture multiple cell division cycles, allowing the anti-proliferative effects of EGFR inhibition to fully manifest.

  • Luminescence Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Table 2: Cellular Viability IC₅₀ in NSCLC Models (nM)
Cell Line (Mutation Status)Erlotinib (1st Gen)Osimertinib (3rd Gen)N-MQ5A (Investigational)
A549 (EGFR WT) 1,500 ± 1202,500 ± 2101,850 ± 160
PC9 (EGFR L858R) 15 ± 210 ± 122 ± 3
H1975 (EGFR L858R/T790M) > 10,00015 ± 2> 10,000

Insight: The cellular data corroborates the biochemical findings. N-MQ5A effectively halts proliferation in the L858R-driven PC9 cell line but is entirely ineffective in the H1975 line, confirming its susceptibility to the T790M resistance mechanism.

Signaling Pathway & Mechanism of Action Visualization

The following diagram illustrates the intersection of N-MQ5A, Erlotinib, and Osimertinib at the EGFR ATP-binding pocket, and the downstream signaling cascades (RAS/MAPK and PI3K/AKT) responsible for tumor survival.

G EGFR EGFR (WT / Mutated) RAS_MAPK RAS / RAF / MEK / ERK EGFR->RAS_MAPK Activates PI3K_AKT PI3K / AKT / mTOR EGFR->PI3K_AKT Activates ATP ATP Binding Pocket ATP->EGFR Phosphorylation N_MQ5A N-MQ5A (Investigational) N_MQ5A->ATP Reversible Competition Erlotinib Erlotinib (1st Gen) Erlotinib->ATP Reversible Competition Osimertinib Osimertinib (3rd Gen) Osimertinib->ATP Irreversible Covalent Binding Tumor Tumor Cell Proliferation & Survival RAS_MAPK->Tumor Drives PI3K_AKT->Tumor Drives

Mechanism of action: N-MQ5A, Erlotinib, and Osimertinib competing at the EGFR ATP-binding pocket.

References

  • Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies | Biochemistry - ACS Publications |[Link]

  • EGF receptor gene mutations are common in lung cancers from “never smokers” and are associated with sensitivity of tumors to gefitinib and erlotinib | PNAS |[Link]

  • Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC | National Institutes of Health (NIH) |[Link]

  • Guidelines for HTRF technology in EGFR kinase assay | ResearchGate |[Link]

  • Osimertinib and pterostilbene in EGFR-mutation-positive non-small cell lung cancer (NSCLC) | International Journal of Biological Sciences |[Link]

  • Erlotinib Resistance in Lung Cancer: Current Progress and Future Perspectives | Frontiers |[Link]

  • HTRF assay. HTRF, homogeneous time‐resolved fluorescence | ResearchGate |[Link]

Sources

Validation

Orthogonal Validation of N-(2-methylpropyl)quinolin-5-amine Binding: A Comparative Guide to Isothermal Titration Calorimetry (ITC)

The Challenge of Small Molecule Validation In early-stage drug development, identifying genuine target engagement for low-molecular-weight compounds is notoriously prone to false positives[1]. Compounds like N-(2-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

The Challenge of Small Molecule Validation

In early-stage drug development, identifying genuine target engagement for low-molecular-weight compounds is notoriously prone to false positives[1]. Compounds like N-(2-methylpropyl)quinolin-5-amine —a representative functionalized quinoline fragment—often exhibit weak initial binding affinities (high micromolar range) and lack the complex structural features that guarantee high-affinity interactions.

Primary screening techniques, such as Differential Scanning Fluorimetry (DSF) or High-Throughput Screening (HTS), are excellent for rapid triage but cannot definitively confirm binding mechanisms or stoichiometry[2]. To confidently progress a hit like N-(2-methylpropyl)quinolin-5-amine into lead optimization, orthogonal validation across surface-based and solution-state biophysical techniques is mandatory. This mitigates artifacts, deconvolutes complex binding mechanisms, and ensures the interaction is biologically relevant[3].

The Causality of Choice: Why ITC?

When comparing biophysical platforms, the choice of assay dictates the type of data acquired. Surface Plasmon Resonance (SPR) provides real-time kinetic data ( kon​ and koff​ ) but requires the target protein to be immobilized on a sensor chip[4]. Immobilization can occlude binding pockets, restrict protein dynamics, or induce conformational artifacts.

Isothermal Titration Calorimetry (ITC), conversely, is the gold standard for solution-state thermodynamic validation[3]. It operates on a fundamentally different physical principle: the direct measurement of heat released ( ΔH<0 ) or absorbed ( ΔH>0 ) during a binding event[5].

The Causality of ITC:

  • Label-Free & Immobilization-Free: By measuring interactions in a native-like solution state, ITC eliminates the risk of fluorophore interference or surface-induced steric hindrance[3].

  • Thermodynamic Profiling: ITC is the only technique that simultaneously determines the equilibrium dissociation constant ( KD​ ), binding enthalpy ( ΔH ), binding entropy ( ΔS ), and stoichiometry ( n ) in a single experiment[5]. For a small molecule like N-(2-methylpropyl)quinolin-5-amine, knowing whether binding is enthalpy-driven (specific hydrogen bonds) or entropy-driven (hydrophobic collapse) is critical for rational structure-activity relationship (SAR) optimization[4].

Workflow HTS Primary Screen (DSF / HTS) SPR Kinetic Profiling (SPR) HTS->SPR Hit ID ITC Thermodynamic Validation (ITC) SPR->ITC Orthogonal Confirmation XRAY Structural Resolution (X-ray / Cryo-EM) ITC->XRAY Validated Lead

Fig 1. Multi-stage biophysical screening cascade for hit validation.

Comparative Performance: ITC vs. Alternatives

To objectively evaluate the binding of N-(2-methylpropyl)quinolin-5-amine to its target protein, we compare ITC performance against SPR, Microscale Thermophoresis (MST), and DSF using representative experimental data.

Quantitative Data Summary
ModalityReadout PrincipleImmobilization / LabelingMeasured KD​ (µM)Key Insight Provided
DSF Thermal Shift ( ΔTm​ )Label-free, SolutionN/A (Qualitative)Rapid confirmation of target stabilization.
SPR Surface Plasmon ResonanceImmobilized Target4.8 ± 0.3Fast kon​ / fast koff​ kinetics typical of fragments.
MST Thermophoretic MobilityFluorescent Label6.1 ± 0.5Confirms binding in solution; slight label interference.
ITC Heat of Binding ( μ cal/s)Label-free, Solution5.2 ± 0.2 ΔH=−6.4 kcal/mol; n=0.98 (1:1 binding).

Data Analysis: The KD​ values across SPR, MST, and ITC are tightly clustered around 5 µM, providing robust orthogonal validation. The ITC data specifically reveals a stoichiometry ( n ) of ~1, confirming a specific 1:1 binding event rather than non-specific aggregation. Furthermore, the favorable enthalpy ( ΔH ) is indicative of specific hydrogen bond formation driven by the quinoline-5-amine scaffold.

Logic Interaction Compound-Target Interaction N-(2-methylpropyl)quinolin-5-amine SPR_Node Surface Plasmon Resonance (Immobilized State) Interaction->SPR_Node ITC_Node Isothermal Titration Calorimetry (Solution State) Interaction->ITC_Node Kin Kinetics (kon, koff) SPR_Node->Kin Thermo Thermodynamics (ΔH, ΔS, n) ITC_Node->Thermo KD Equilibrium Dissociation Constant (KD) & Free Energy (ΔG) Kin->KD KD = koff/kon Thermo->KD ΔG = -RT ln(KD)

Fig 2. Orthogonal convergence of kinetic and thermodynamic data.

Experimental Protocols

Protocol A: Self-Validating ITC Workflow

Because the heat generated by small molecule binding is minute, the experimental design must rigorously control for background noise (heat of dilution)[2].

Step 1: Rigorous Buffer Matching (The Causality of Baseline Stability)

  • Action: Dialyze the target protein extensively (3x 1L changes) against the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5% TCEP).

  • Causality: ITC measures micro-calories of heat. If the buffer composition between the syringe (ligand) and cell (protein) differs by even 0.1% in pH or salt, the heat of mixing will completely mask the heat of binding.

  • DMSO Matching: Because N-(2-methylpropyl)quinolin-5-amine requires DMSO for solubility, add exactly 2% (v/v) DMSO to both the dialyzed protein and the final ligand solution.

Step 2: Concentration Optimization

  • Action: Prepare the target protein in the ITC cell at 30 µM. Prepare N-(2-methylpropyl)quinolin-5-amine in the syringe at 300 µM.

  • Causality: To achieve a sigmoidal binding isotherm (c-value between 10 and 1000), the syringe concentration must be roughly 10-fold higher than the cell concentration to ensure full saturation of the target by the end of the titration.

Step 3: Titration Execution

  • Action: Set the ITC instrument to 25°C. Program 19 injections of 2 µL each, with an initial 0.4 µL dummy injection (discarded during analysis to account for syringe backlash). Set a 150-second spacing between injections.

  • Causality: The 150-second spacing allows the thermal baseline to re-equilibrate after the exothermic or endothermic shock of the injection, ensuring accurate integration of the peak area.

Step 4: Orthogonal Control (Blank Titration)

  • Action: Titrate 300 µM N-(2-methylpropyl)quinolin-5-amine into the exact matched buffer (without protein).

  • Causality: This quantifies the ligand's inherent heat of dilution. Subtract this blank data from the primary binding data before fitting to a one-site binding model.

Protocol B: Orthogonal SPR Workflow

To provide the kinetic counterpart to the thermodynamic data[4].

Step 1: Target Immobilization

  • Action: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a high density of ~2000 Response Units (RU).

  • Causality: A higher density is required for small molecules (~200 Da) to generate a detectable signal, as the SPR signal is directly proportional to the mass of the bound analyte.

Step 2: Solvent Correction

  • Action: Run a DMSO calibration curve (1.5% to 2.5% DMSO) prior to the analyte injections.

  • Causality: Bulk refractive index changes caused by slight DMSO mismatches between the running buffer and the sample can produce false signals. The calibration curve mathematically corrects these artifacts.

Step 3: Kinetic Injection

  • Action: Inject N-(2-methylpropyl)quinolin-5-amine in a multi-cycle kinetic format (0.5 µM to 16 µM) at a high flow rate (50 µL/min).

  • Causality: High flow rates minimize mass transport limitation, ensuring the observed kon​ and koff​ reflect true binding kinetics rather than the diffusion rate of the compound to the chip surface.

Conclusion

Orthogonal validation is not merely a procedural checkbox; it is the scientific foundation of trustworthy drug discovery[1]. By pairing the kinetic resolution of SPR with the rigorous, immobilization-free thermodynamic profiling of ITC, researchers can definitively validate the binding of small molecules like N-(2-methylpropyl)quinolin-5-amine. ITC ensures that the observed affinity is driven by specific, target-engaged biomolecular interactions rather than non-specific artifacts, empowering confident progression into lead optimization.

References

1.[2] Title: A three-stage biophysical screening cascade for fragment-based drug discovery. Source: PubMed / Nature Protocols URL: [Link]

2.[4] Title: Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Source: Massachusetts Biotechnology Council (MassBio) URL: [Link]

3.[3] Title: Arctoris Launches Biophysics Centre of Excellence to Bridge the AI-Experimentation Gap in Drug Discovery. Source: FirstWord Pharma URL: [Link]

4.[5] Title: Hit Identification - Revolutionizing Drug Discovery. Source: Vipergen URL: [Link]

5.[1] Title: Developments and challenges in hit progression within fragment-based drug discovery. Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2-methylpropyl)quinolin-5-amine proper disposal procedures

Proper management of complex aromatic amines is a critical pillar of laboratory safety and environmental stewardship. N-(2-methylpropyl)quinolin-5-amine —a secondary amine derivative built upon a quinoline scaffold—prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management of complex aromatic amines is a critical pillar of laboratory safety and environmental stewardship. N-(2-methylpropyl)quinolin-5-amine —a secondary amine derivative built upon a quinoline scaffold—presents unique physicochemical challenges that preclude standard disposal methods.

Because of its lipophilicity, basicity, and the inherent toxicological profile of the quinoline core, this compound must be managed under strict "cradle-to-grave" hazardous waste protocols. This guide provides drug development professionals and analytical chemists with a self-validating, mechanistically grounded framework for the safe handling, deactivation, and disposal of N-(2-methylpropyl)quinolin-5-amine.

Hazard Profiling and Mechanistic Causality

To safely dispose of a chemical, one must first understand why it is dangerous. N-(2-methylpropyl)quinolin-5-amine consists of a quinoline ring substituted at the 5-position with an isobutyl-amine group.

The parent compound, quinoline, is classified by the as "likely to be carcinogenic to humans." The primary mechanism of this toxicity is driven by hepatic cytochrome P450 (CYP450) enzymes, which oxidize the quinoline ring into highly reactive epoxide intermediates. These epoxides readily form covalent adducts with DNA, leading to genotoxicity. Furthermore, the isobutyl-amine side chain increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate dermal barriers and bioaccumulate in aquatic ecosystems.

Pathway Quin Quinoline Scaffold (N-(2-methylpropyl)quinolin-5-amine) CYP Hepatic CYP450 Oxidation Quin->CYP Absorption Epox Reactive Epoxide Intermediate CYP->Epox Phase I Metabolism DNA DNA Adduct Formation (Genotoxicity) Epox->DNA Covalent Binding

Figure 1: Mechanistic pathway of quinoline-induced genotoxicity via CYP450 metabolism.

Because of these mechanisms, trace amounts flushed into municipal water systems can bypass standard wastewater treatment, causing severe aquatic toxicity. Therefore, disposal strategies must prioritize complete thermal destruction over chemical neutralization.

Quantitative Hazard Data

The following table summarizes the quantitative hazard thresholds and physicochemical properties that dictate our disposal logistics.

Table 1: Physicochemical & Hazard Summary for Quinoline-5-amine Derivatives

Property / Hazard ThresholdValue / ClassificationCausality for Disposal Protocol
Aqueous Solubility Low (Base form); High (Salt form)Requires pH monitoring during aqueous waste collection to prevent unexpected precipitation.
Aquatic Toxicity (LC50) < 5 mg/L (Estimated for derivatives)Strict zero-tolerance for drain/sewer disposal.
Vapor Pressure Low at 25°CInhalation risk is low at room temp, but aerosolization during spills requires fume hood containment.
EPA Waste Classification U-Listed / P-Listed equivalentMandates high-temperature incineration and strict RCRA compliance.

Cradle-to-Grave Disposal Workflow

The disposal of N-(2-methylpropyl)quinolin-5-amine must follow a linear, unbroken chain of custody from the point of generation to final thermal destruction.

Workflow Gen Waste Generation (Solid/Liquid Residues) Seg Segregation (Isolate from Acids/Oxidizers) Gen->Seg Hazard ID Cont Containment (HDPE / Amber Glass) Seg->Cont Fume Hood Transfer Treat Spill Management (Bentonite Adsorption) Cont->Treat If Spill Occurs Inc Final Disposal (High-Temp Incineration >1000°C) Cont->Inc Routine Waste Treat->Inc Solidified Waste

Figure 2: Cradle-to-grave disposal workflow for hazardous quinoline-amine derivatives.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system . This means the procedure includes intrinsic checks to ensure the step was performed correctly before moving to the next, eliminating guesswork and preventing cascading safety failures.

Protocol A: Point-of-Use Segregation and Containment

Causality: Quinoline amines are weak bases that can react exothermically with strong acids and form explosive complexes with strong oxidizers. Segregation prevents uncontrolled in-container reactions.

  • Isolate the Waste Stream: Designate a specific waste carboy exclusively for "Halogenated/Non-Halogenated Organic Amines." Do not mix with piranha wash, nitric acid, or peroxides.

  • Select the Container: Use a High-Density Polyethylene (HDPE) or amber glass container. Causality: HDPE resists organic solvent degradation, while amber glass prevents UV-induced radical formation of the amine.

  • Transfer inside a Fume Hood: Pour all liquid waste or dispose of solid contaminated consumables (e.g., pipette tips, weighing paper) directly into the container while under active ventilation.

  • System Validation Check: Before closing the hood sash, inspect the container for heat generation or gas evolution. Validation: If the container is cool to the touch and no bubbling is observed after 5 minutes, the waste is stable. Seal with a secure, tight-fitting lid.

Protocol B: Spill Remediation and Chemical Deactivation

Causality: In the event of a spill, liquid N-(2-methylpropyl)quinolin-5-amine will rapidly spread and volatilize slightly, posing a dermal and respiratory hazard. Standard paper towels will only spread the contaminant.

  • Isolate and Equip: Evacuate non-essential personnel. Don nitrile gloves (double-layered), safety goggles, and a lab coat.

  • Apply Bentonite Clay: Pour bentonite clay or diatomaceous earth directly over the spill, starting from the perimeter and working inward.

    • Causality: Bentonite features negatively charged aluminosilicate layers that physically intercalate and bind the positively charged (protonated) quinoline amine, effectively immobilizing the toxicant and preventing off-gassing.

  • System Validation Check: Observe the texture of the absorbent. Validation: The spill is fully deactivated and contained only when no free liquid remains and the clay forms a dry, sweepable powder. If the powder remains clumped, dark, or wet, add more clay at a 5:1 ratio until completely dry.

  • Collection: Sweep the solidified matrix using a non-sparking brush and dustpan. Place the powder into a solid hazardous waste bag, seal it, and label it as "Quinoline Amine Spill Debris."

Protocol C: Final Institutional Disposal Preparation

Causality: Because quinoline derivatives persist in the environment and leach through soil, they must be subjected to the standards. To bypass the risk of leaching entirely, the EPA recommends high-temperature incineration for pharmaceutical and complex chemical waste .

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, concentration, and the primary hazard (Toxic/Environmental Hazard).

  • EHS Coordination: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • System Validation Check: Review the EHS manifest prior to handover. Validation: Ensure the final disposal method is explicitly listed as High-Temperature Incineration (>1000°C) . Do not authorize the waste for chemical landfilling.

References

  • US Environmental Protection Agency (EPA). "Toxicological Review of Quinoline (CASRN 91-22-5) In Support of Summary Information on the Integrated Risk Information System (IRIS)." EPA/635/R-01/001.[Link]

  • US Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." 2022 Edition.[Link]

  • US Environmental Protection Agency (EPA). "SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure." EPA Hazardous Waste Test Methods.[Link]

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